(S)-Spinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3'-spirobi[1,2-dihydroindene]-4,4'-diol;sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2.H2S/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17;/h1-6,18-19H,7-10H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCSLAOUPJKNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4O.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Spinol Scaffold: A Comprehensive Technical Guide to its Historical Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (S)-Spinol scaffold, a C2-symmetric chiral diol, has emerged as a privileged structure in asymmetric catalysis and as a promising core for the development of novel therapeutics. Its rigid spirocyclic framework provides a well-defined chiral environment, making it an exceptional platform for inducing stereoselectivity in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the historical milestones in the discovery and synthesis of the this compound scaffold, presenting key quantitative data, detailed experimental protocols for its preparation, and an overview of its applications.
Historical Development and Discovery
The journey of the this compound scaffold from a synthetic curiosity to a cornerstone of asymmetric synthesis has been marked by several key breakthroughs. Initially, the synthesis of enantiopure SPINOL posed a significant challenge, hindering its widespread adoption. However, persistent efforts by researchers have led to efficient and practical synthetic routes, unlocking its full potential.
The Dawn of SPINOL: Racemic Synthesis and Resolution by Birman (1999)
The first synthesis of 1,1'-spirobiindan-7,7'-diol (SPINOL) was reported by Birman and coworkers in 1999.[1] Their approach involved a multi-step synthesis to obtain the racemic diol, which was then resolved into its enantiomers. This seminal work laid the foundation for all subsequent research on SPINOL and its derivatives.
A More Practical Approach: Resolution by Zhou (2002)
Recognizing the limitations of the initial resolution method, Zhou and his team developed a more efficient and practical approach in 2002.[2] They employed the commercially available N-benzylcinchonidinium chloride as a resolving agent, enabling the separation of the enantiomers through inclusion crystallization.[2] This development was a significant step forward, making enantiopure SPINOL more accessible to the scientific community.
The Breakthrough: Asymmetric Synthesis by Tan (2016)
A major paradigm shift in SPINOL synthesis occurred in 2016 with the report by Tan and colleagues of the first phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.[3][4][5][6] This elegant approach provided direct access to enantioenriched SPINOLs in good yields and with high enantioselectivity, bypassing the need for classical resolution of a racemic mixture.[4][5][7][6]
Key Synthetic Methodologies: A Comparative Overview
The evolution of synthetic strategies for accessing this compound is summarized in the table below, highlighting the progression from racemic synthesis and resolution to direct asymmetric synthesis.
| Method | Year | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Key Advantages | Limitations |
| Birman's Racemic Synthesis & Resolution | 1999 | Multi-step synthesis; Resolution with bis-L-menthoxycarboxylate | Moderate | >99% (after resolution) | First synthesis of SPINOL | Tedious, multi-step synthesis; Inefficient resolution |
| Zhou's Resolution | 2002 | N-benzylcinchonidinium chloride | Good | >99% (after resolution) | More practical and efficient resolution | Still requires synthesis of the racemate |
| Tan's Asymmetric Synthesis | 2016 | Chiral Phosphoric Acid (CPA) | 62-95% | 90-96% | Direct access to enantioenriched SPINOLs; High yields and enantioselectivity | Substrate scope and catalyst optimization may be required |
Detailed Experimental Protocols
Racemic Synthesis of 1,1'-Spirobiindan-7,7'-diol (Adapted from Birman, 1999)
This protocol is a generalized representation based on the multi-step synthesis described by Birman and may require optimization.
Step 1: Synthesis of 3-(3-Methoxyphenyl)propanoic acid. m-Anisaldehyde is subjected to a Knoevenagel condensation with malonic acid, followed by reduction of the resulting cinnamic acid derivative to afford 3-(3-methoxyphenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation. The propanoic acid derivative is treated with a strong acid catalyst (e.g., polyphosphoric acid) to effect an intramolecular Friedel-Crafts acylation, yielding 7-methoxy-1-indanone.
Step 3: Dimerization and Spirocyclization. 7-methoxy-1-indanone is subjected to a self-condensation reaction under acidic conditions, leading to the formation of the spirobiindane core.
Step 4: Demethylation. The methoxy groups on the spirobiindane core are cleaved using a demethylating agent such as boron tribromide (BBr₃) to yield racemic 1,1'-spirobiindan-7,7'-diol.
Resolution of Racemic SPINOL with N-benzylcinchonidinium chloride (Adapted from Zhou, 2002)
Step 1: Formation of the Diastereomeric Inclusion Complex. A solution of racemic SPINOL in a suitable solvent (e.g., a mixture of acetone and water) is treated with N-benzylcinchonidinium chloride. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
Step 2: Isolation of the Diastereomerically Enriched Complex. The less soluble diastereomeric inclusion complex, containing one enantiomer of SPINOL, crystallizes out of the solution and is collected by filtration.
Step 3: Liberation of Enantiopure SPINOL. The isolated diastereomeric complex is treated with an acid (e.g., dilute HCl) to protonate the cinchonidinium salt and liberate the enantiopure SPINOL, which can then be extracted with an organic solvent. The resolving agent can be recovered from the aqueous layer.
Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives (Adapted from Tan, 2016)[4]
General Procedure for the Asymmetric Synthesis of SPINOL Derivatives from Ketal Substrates: Under an argon atmosphere, the ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((S)-C2, 1-5 mol%) are added to an oven-dried pressure Schlenk tube with a magnetic stirring bar. Anhydrous chloroform (3 mL) is added, and the sealed tube is heated at 60 or 70 °C until the substrate is completely consumed (monitored by TLC). After evaporation of the solvent, the residue is purified by flash chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to afford the corresponding (R)-SPINOL derivative. The (S)-enantiomer can be obtained by using the (R)-C2 catalyst.
General Procedure for the Asymmetric Synthesis of 6,6′-Diaryl-SPINOL Derivatives: Under an argon atmosphere, the diaryl ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((R)-C3, 10 mol%) are added to an oven-dried pressure Schlenk tube with a magnetic stirring bar. Anhydrous chloroform (5 mL) is added, and the sealed tube is heated at 100 °C for 5 days. After evaporation of the solvent, the residue is purified by flash chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to afford the corresponding (S)-6,6′-diaryl-SPINOL derivative.
Visualizing the Synthetic Pathways and Workflows
To provide a clearer understanding of the synthetic methodologies, the following diagrams have been generated using the DOT language.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. | Semantic Scholar [semanticscholar.org]
- 6. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
(S)-Spinol Chiral Framework: A Technical Guide to its Core Structural Features and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-Spinol, is a C2-symmetric chiral scaffold that has emerged as a privileged structure in asymmetric catalysis. Its rigid spirobiindane backbone and well-defined chiral environment provide a unique platform for the design and synthesis of a wide array of chiral ligands and organocatalysts. This technical guide provides an in-depth exploration of the key structural features of the this compound framework, detailed experimental protocols for its synthesis and the preparation of its derivatives, and a comprehensive overview of its application in enantioselective transformations.
Core Structural Features
The remarkable efficacy of the this compound framework in asymmetric catalysis stems from a combination of distinct structural characteristics:
-
C2-Symmetry: The molecule possesses a C2 axis of symmetry passing through the spirocyclic carbon atom and bisecting the angle between the two indane moieties. This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.
-
Rigid Spirobiindane Backbone: The spirocyclic nature of the framework locks the two indane units in a rigid conformation. This rigidity minimizes conformational flexibility in the derived catalysts, leading to a more defined and predictable chiral pocket that can effectively discriminate between the prochiral faces of a substrate.
-
Defined Dihedral Angle: The two aromatic rings bearing the hydroxyl groups are held at a specific dihedral angle, creating a chiral groove. This well-defined spatial arrangement is crucial for establishing effective chiral recognition and inducing high levels of stereoselectivity.
-
Tunable 7,7'-Hydroxyl Groups: The two hydroxyl groups at the 7 and 7' positions serve as key functional handles for further modification. They are the points of attachment for various catalytically active moieties, most notably phosphoric acid groups, phosphoramidites, and metal-coordinating phosphines. This modularity allows for the fine-tuning of the steric and electronic properties of the resulting catalysts to suit specific reactions.
While a specific Crystallographic Information File (CIF) was not retrieved for precise bond lengths and angles, the established structure consistently exhibits these core features that are fundamental to its function in asymmetric catalysis.
Data Presentation: Performance in Asymmetric Catalysis
The versatility of the this compound framework is demonstrated by the exceptional performance of its derivatives in a wide range of asymmetric catalytic reactions. The following tables summarize the efficacy of this compound-derived catalysts in key transformations.
Table 1: Enantioselective Synthesis of this compound Derivatives
| Entry | R¹ Group | R² Group | Catalyst | Yield (%) | ee (%) |
| 1 | Me | Me | (S)-C2 (1 mol%) | 90 | 94 |
| 2 | n-Bu | n-Bu | (S)-C2 (1 mol%) | 85 | 95 |
| 3 | Ph | Ph | (S)-C2 (1 mol%) | 95 | 96 |
| 4 | 4-Me-Ph | 4-Me-Ph | (S)-C2 (1 mol%) | 92 | 96 |
| 5 | OMe | OMe | (S)-C2 (5 mol%) | 62 | 90 |
| 6 | F | F | (S)-C2 (5 mol%) | 88 | 92 |
| 7 | Cl | Cl | (S)-C2 (5 mol%) | 85 | 91 |
| 8 | Br | Br | (S)-C2 (5 mol%) | 82 | 90 |
Data sourced from a study on the phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives. Conditions typically involve reacting the corresponding ketal substrate with the chiral phosphoric acid catalyst (e.g., (S)-C2) in a suitable solvent like CHCl₃ at elevated temperatures.
Table 2: this compound-Derived Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation
| Substrate | Catalyst | Yield (%) | ee (%) |
| 2-Arylquinolines | (S)-CPA 8 | 85-99 | 91->99 |
| 3-Aryl-1,4-benzoxazines | (S)-CPA 8 | 85-99 | 91->99 |
| 2-(Naphthalen-2-yl)-quinoline-1-oxide | (S)-CPA 8 | High | High |
| 3-Phenyl-2H-1,4-benzoxazin-2-one | (S)-CPA 8 | High | High |
Performance data for the asymmetric transfer hydrogenation of various N-heterocycles using a SPINOL-derived chiral phosphoric acid catalyst ((S)-CPA 8) and a Hantzsch ester as the hydrogen source.[1]
Table 3: this compound-Derived Phosphoric Acid Catalyzed Asymmetric Friedel-Crafts Reaction of Indoles with Imines
| Indole Derivative | Imine Derivative | Catalyst | Yield (%) | ee (%) |
| Indole | N-Boc-imine | This compound-PA | 68-97 | up to 99 |
| Various substituted indoles | Various aromatic imines | This compound-PA | High | High |
Results from the asymmetric Friedel-Crafts reaction between indoles and imines, catalyzed by a SPINOL-derived phosphoric acid, to produce chiral 3-indolyl methanamines.[2]
Experimental Protocols
Synthesis of this compound
A practical and efficient method for the synthesis of enantiopure this compound involves the asymmetric synthesis of a bromo-substituted SPINOL derivative followed by debromination.[3]
Step 1: Asymmetric Synthesis of (S)-4,4'-Dibromo-1,1'-spirobiindane-7,7'-diol ((S)-3g)
-
Reagents: 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one ketal (2g), (R)-3,3'-(9-Anthryl)₂-BINOL-derived phosphoric acid catalyst ((R)-C2), Chloroform (anhydrous).
-
Procedure:
-
To an oven-dried pressure Schlenk tube equipped with a magnetic stir bar, add the ketal substrate 2g (0.1 mmol) and the chiral phosphoric acid catalyst (R)-C2 (5 mol%).
-
Under an argon atmosphere, add 3 mL of anhydrous chloroform.
-
Seal the tube and heat the reaction mixture at 70 °C until the substrate is completely consumed (monitoring by TLC).
-
After completion, allow the reaction mixture to cool to room temperature and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, typically 8:1 to 4:1) to afford the product (S)-3g. Typical yields are in the range of 80-85% with an enantiomeric excess of around 90% ee.
-
Step 2: Debromination to afford this compound
-
Reagents: (S)-4,4'-Dibromo-1,1'-spirobiindane-7,7'-diol ((S)-3g), Palladium on carbon (Pd/C, 10 mol%), Hydrogen gas, Suitable solvent (e.g., ethanol or ethyl acetate).
-
Procedure:
-
Dissolve (S)-3g in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the starting material is fully consumed (monitoring by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The enantiomeric excess can often be improved to >99% ee by recrystallization.[3]
-
Synthesis of this compound-Derived Chiral Phosphoric Acid
-
Reagents: this compound, Phosphorus oxychloride (POCl₃), Pyridine (or another suitable base), Water, Dichloromethane (anhydrous).
-
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution, followed by the dropwise addition of pyridine.
-
Allow the reaction to warm to room temperature and stir until the formation of the dichlorophosphate intermediate is complete (monitoring by TLC or ³¹P NMR).
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the pure this compound-derived chiral phosphoric acid.
-
Mandatory Visualizations
Catalytic Cycle of this compound-Phosphoric Acid in Asymmetric Friedel-Crafts Reaction
Caption: Proposed catalytic cycle for the this compound-phosphoric acid catalyzed Friedel-Crafts reaction.
Logical Workflow for Catalyst Development
Caption: A logical workflow for the development and application of this compound-based catalysts.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Early Synthetic Routes to Racemic and Enantiopure SPINOL
Introduction
1,1'-Spirobiindane-7,7'-diol (SPINOL) is a C₂-symmetric chiral scaffold that has become fundamental in the field of asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined chiral environment, making it a privileged structure for the design of a wide array of chiral ligands and organocatalysts. These SPINOL-derived catalysts have demonstrated remarkable success in a variety of stereoselective transformations, exhibiting high enantioselectivity and broad substrate scope. The development of efficient synthetic routes to access both racemic and, more importantly, enantiopure SPINOL has been a critical endeavor to unlock its full potential in academic and industrial research. This guide details the early, foundational synthetic strategies for producing racemic and enantiopure SPINOL.
Part 1: Synthesis of Racemic SPINOL
The initial approaches to SPINOL focused on the construction of the racemic spirobiindane skeleton, which would later be subjected to resolution. The first total synthesis was reported by Birman and coworkers in 1999.[1] This multi-step route established the feasibility of constructing the complex spirocyclic framework.
Logical Workflow for Racemic SPINOL Synthesis
Caption: Workflow for the first total synthesis of racemic SPINOL.
Experimental Protocol: Generalized Multi-step Synthesis
While the specific 7-step sequence from Birman's initial report involved several standard organic transformations, a representative conceptual outline is as follows:
-
Preparation of an Indanone Precursor: Synthesis of a suitably substituted indanone derivative which serves as the foundational building block.
-
Dimerization/Coupling: A key step involving the coupling of two indanone-derived units to begin the formation of the spiro-center.
-
Cyclization Cascade: An acid-catalyzed intramolecular cyclization reaction to form the spirobiindane core. This is often the most crucial and challenging step in constructing the skeleton.
-
Functional Group Manipulation: A series of reactions to install the necessary hydroxyl groups at the 7 and 7' positions. This may involve demethylation of methoxy precursors, which are often used to protect the hydroxyl groups during the harsh cyclization conditions.
-
Purification: The final racemic SPINOL product is purified using standard techniques such as column chromatography or recrystallization.
Part 2: Chiral Resolution of Racemic SPINOL
Following the successful synthesis of racemic SPINOL, the next critical challenge was the separation of the two enantiomers. Early methods relied on classical resolution techniques.[2][3]
Resolution Strategies
-
Diastereomeric Derivatization: This is the most common method for chiral resolution. The racemic mixture is reacted with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties (e.g., solubility), can be separated by crystallization or chromatography.[2][3][4]
-
Inclusion Crystallization: This method involves the formation of host-guest complexes between the racemate and a chiral host molecule. The differential stability or crystallization propensity of the diastereomeric complexes allows for their separation.
Key Resolution Experiments
| Resolving Agent | Method | Reported Efficiency | Reference |
| (-)-Menthyl chloroformate | Diastereomeric Derivatization | Challenging and inefficient | Birman (1999)[1] |
| N-benzylcinchonidium chloride | Inclusion Crystallization | Moderate improvement | Zhou[1] |
Logical Workflow for Chiral Resolution
Caption: Generalized workflow for the chiral resolution of racemic SPINOL.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
-
Reaction: A solution of racemic SPINOL in a suitable solvent is treated with an enantiomerically pure chiral resolving agent (e.g., a chiral acid or base).
-
Crystallization: The resulting solution containing the mixture of diastereomeric salts is concentrated or cooled to induce crystallization. Due to different solubilities, one diastereomer will preferentially crystallize.
-
Separation: The crystallized diastereomer is separated from the mother liquor by filtration. This process may be repeated to improve diastereomeric purity.
-
Liberation of Enantiomer: The separated diastereomeric salt is treated with an acid or base to cleave the resolving agent, liberating the enantiomerically enriched SPINOL.
-
Purification: The final enantiopure SPINOL is purified by recrystallization or chromatography.
Part 3: Early Enantioselective Synthesis of SPINOL
While resolution is effective, it is inherently inefficient as it discards at least 50% of the material unless a racemization and recycling process is implemented.[2] This limitation drove the development of asymmetric syntheses to directly produce enantiopure SPINOL. A significant breakthrough was the development of a chiral phosphoric acid-catalyzed asymmetric approach.[5][6]
Phosphoric Acid-Catalyzed Asymmetric Synthesis
This strategy, pioneered by Tan and coworkers, utilizes a chiral phosphoric acid (CPA) to catalyze an intramolecular cyclization of achiral ketal substrates, leading to the formation of axially chiral SPINOL derivatives with high enantioselectivity.[5][6]
Experimental Workflow for Asymmetric Synthesis
Caption: Workflow for the CPA-catalyzed asymmetric synthesis of SPINOL.
Quantitative Data for Asymmetric Synthesis of SPINOL Derivatives
The following table summarizes the results for the synthesis of various SPINOL derivatives using a chiral phosphoric acid catalyst.
| Substrate (Ar group) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| Ph | 5 | 62 | 90 |
| 4-Me-Ph | 5 | 60 | 83 |
| 3-F-Ph | 5 | 58 | 95 |
| 4-F-Ph | 5 | 61 | 92 |
Data sourced from the work of Tan and coworkers.[5]
Experimental Protocol: Asymmetric Synthesis of SPINOL Derivatives
The following is a general procedure based on the phosphoric acid-catalyzed method.[5]
-
Setup: To an oven-dried pressure Schlenk tube equipped with a magnetic stirring bar, add the ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((S)-C2, 1-5 mol%).
-
Solvent Addition: Under an argon atmosphere, add anhydrous chloroform (3 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 60-70 °C (oil bath temperature). Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:1 to 4:1) to afford the enantiomerically enriched SPINOL product.
The journey from the initial multi-step racemic synthesis of SPINOL to the development of elegant and efficient asymmetric catalytic methods represents a significant advancement in synthetic organic chemistry. The early work by Birman established the foundational route to the racemic scaffold, while subsequent resolution techniques provided access to the individual enantiomers, albeit inefficiently. The introduction of chiral phosphoric acid catalysis by Tan and others marked a paradigm shift, enabling the direct, highly enantioselective synthesis of this pivotal chiral diol. These pioneering efforts have made SPINOL and its derivatives readily accessible, cementing their role as indispensable tools for the development of novel asymmetric transformations in academic and industrial settings.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
(S)-Spinol Catalysis: A Technical Deep Dive into Seminal Contributions
For Researchers, Scientists, and Drug Development Professionals
The development of asymmetric catalytic methods has been a cornerstone of modern organic chemistry, enabling the selective synthesis of chiral molecules that are fundamental to the pharmaceutical and fine chemical industries. Among the privileged chiral scaffolds that have emerged, 1,1'-spirobiindane-7,7'-diol, commonly known as SPINOL, has garnered significant attention. In particular, the (S)-enantiomer of SPINOL has been elaborated into a powerful class of chiral Brønsted acid catalysts, primarily in the form of phosphoric acids. These catalysts have proven to be highly effective in a wide array of enantioselective transformations. This technical guide provides a literature review of seminal papers on (S)-Spinol catalysis, focusing on key quantitative data, detailed experimental protocols, and the underlying reaction mechanisms.
The Advent of this compound-Derived Phosphoric Acid Catalysis: Asymmetric Synthesis of SPINOLs
A pivotal contribution to the field was the development of a phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives, a process that, in essence, utilizes a SPINOL-derived catalyst to construct the SPINOL scaffold itself. This work, pioneered by Tan and coworkers, marked a significant advancement in the practical accessibility of this important chiral motif.
Quantitative Data Summary
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2a | 1 | CHCl₃ | 48 | 60 | 90 | 94 |
| 2 | 2b | 1 | CHCl₃ | 48 | 60 | 85 | 92 |
| 3 | 2c | 1 | CHCl₃ | 72 | 60 | 78 | 95 |
| 4 | 2d | 1 | CHCl₃ | 72 | 60 | 82 | 96 |
| 5 | 2e | 5 | CHCl₃ | 96 | 70 | 62 | 90 |
Data extracted from the seminal paper by Tan and coworkers on the first phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.
Key Experimental Protocol: Asymmetric Synthesis of (R)-3a
To a solution of ketal 2a (0.1 mmol) in chloroform (3 mL) was added this compound-derived phosphoric acid catalyst C2 (1 mol%). The resulting mixture was stirred at 60 °C for 48 hours under an argon atmosphere. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product (R)-3a . The enantiomeric excess was determined by chiral HPLC analysis.
Proposed Catalytic Cycle
The proposed mechanism involves a bifunctional activation of the substrate by the chiral phosphoric acid. The acidic proton of the catalyst protonates the ketal, facilitating its ring-opening to form an oxocarbenium ion intermediate. Simultaneously, the phosphoryl oxygen acts as a Lewis base, directing the intramolecular cyclization and controlling the stereochemistry of the newly formed chiral axis.
(S)-Spinol vs. (R)-Spinol: An In-depth Technical Guide to Enantiomeric Differences
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Spinol and (R)-Spinol, the enantiomers of 1,1'-spirobiindane-7,7'-diol, are privileged chiral scaffolds in modern asymmetric synthesis. Their rigid C2-symmetric spirocyclic framework provides a well-defined chiral environment, leading to high enantioselectivity in a variety of catalytic reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of (S)- and (R)-Spinol, with a focus on understanding their enantiomeric differences. While their primary application lies in asymmetric catalysis, where the choice of enantiomer dictates the chirality of the product, this guide also addresses the current landscape of their biological and pharmacological evaluation, an area that remains largely unexplored. Detailed experimental protocols for their synthesis and representative applications are provided, alongside visualizations of key chemical workflows.
Introduction
Chirality is a fundamental concept in chemistry and pharmacology, as enantiomers of a molecule can exhibit remarkably different biological activities.[1][2] The spatial arrangement of atoms can lead to one enantiomer being a potent therapeutic agent while the other is inactive or even toxic.[1] 1,1'-Spirobiindane-7,7'-diol, commonly known as SPINOL, is a chiral diol that has garnered significant attention as a scaffold for chiral ligands and catalysts.[3][4] Its two enantiomers, this compound and (R)-Spinol, possess axial chirality arising from the spirocyclic junction of the two indane ring systems.
The first synthesis of racemic SPINOL was reported by Birman and co-workers in 1999, which was followed by challenging chiral resolution to separate the enantiomers.[5] Subsequent research has led to more efficient resolution methods and, more importantly, the development of asymmetric synthetic routes that provide direct access to enantiopure (S)- and (R)-Spinol.[5][6] These advances have made SPINOL-derived catalysts and ligands more accessible for applications in asymmetric catalysis, where they have demonstrated exceptional performance in a wide range of transformations.[3][7]
This guide aims to provide a detailed technical overview of this compound and (R)-Spinol, focusing on the differences imparted by their opposing chirality.
Physicochemical and Spectroscopic Properties
Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility in achiral solvents. Their distinguishing characteristic is their interaction with plane-polarized light, where they rotate the plane of polarization in equal but opposite directions. Spectroscopic techniques such as NMR and IR will also yield identical spectra for both enantiomers in an achiral solvent. However, in a chiral environment, such as when using a chiral solvent or a chiral derivatizing agent, the spectroscopic properties of enantiomers can differ.
Table 1: Physicochemical Properties of this compound and (R)-Spinol
| Property | This compound | (R)-Spinol | Reference |
| Molecular Formula | C₁₇H₁₆O₂ | C₁₇H₁₆O₂ | [8] |
| Molecular Weight | 252.31 g/mol | 252.31 g/mol | [8] |
| Appearance | White to off-white solid | White to off-white solid | General Knowledge |
| Melting Point | Data not consistently reported for individual enantiomers. | Data not consistently reported for individual enantiomers. | N/A |
| Specific Rotation ([α]D) | Value varies with solvent and concentration. | Value varies with solvent and concentration. | [9] |
Note: Specific rotation values are highly dependent on experimental conditions and should be consulted from original literature for specific applications.
Table 2: Spectroscopic Data of SPINOL (Enantiomerically Unspecified in Achiral Media)
| Technique | Key Signals | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.2-6.8 (m, Ar-H), 5.0-4.8 (br s, 2H, OH), 3.1-2.9 (m, 4H, CH₂), 2.3-2.1 (m, 4H, CH₂) | Based on general chemical structure |
| ¹³C NMR (CDCl₃) | δ (ppm): 150-110 (Ar-C), 70-60 (spiro-C), 40-30 (CH₂) | Based on general chemical structure |
| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~3000-2800 (C-H stretch), ~1600, 1480 (C=C aromatic stretch) | Based on general chemical structure |
Note: The spectroscopic data for this compound and (R)-Spinol are identical in achiral solvents. Differences may be observed using chiral NMR solvents or reagents.
Synthesis of this compound and (R)-Spinol
The preparation of enantiopure SPINOL can be achieved through two primary strategies: the resolution of racemic SPINOL and, more efficiently, through asymmetric synthesis.
Chiral Resolution of Racemic SPINOL
Historically, enantiopure SPINOL was obtained by resolving the racemic mixture. This involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties.[10]
One established method involves the use of N-benzylcinchonidinium chloride as a resolving agent, which forms an inclusion complex with one of the SPINOL enantiomers, allowing for its separation.[2]
Asymmetric Synthesis
The development of catalytic asymmetric methods has provided a more direct and efficient route to enantiopure SPINOL. A notable example is the phosphoric acid-catalyzed intramolecular cyclization of a prochiral precursor.[4][6] The chirality of the phosphoric acid catalyst dictates the axial chirality of the resulting SPINOL product.
Figure 1: Asymmetric synthesis of (S)- and (R)-Spinol.
Experimental Protocols
Asymmetric Synthesis of this compound via Phosphoric Acid Catalysis
This protocol is adapted from the work of Tan and coworkers.[6]
Materials:
-
Prochiral diketone precursor
-
(R)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) as the chiral phosphoric acid catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the prochiral diketone precursor (1.0 equiv) and the (R)-TRIP catalyst (0.05-0.10 equiv).
-
Add anhydrous dichloromethane as the solvent.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 40 °C) for the required time (typically 24-48 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric Synthesis of (R)-Spinol
The synthesis of (R)-Spinol is achieved by following the same procedure as for this compound, but by using the enantiomeric chiral phosphoric acid catalyst, (S)-TRIP. The use of the (S)-catalyst will selectively catalyze the formation of the (R)-enantiomer of SPINOL.
Enantiomeric Differences in Asymmetric Catalysis
The primary and most well-documented difference between this compound and (R)-Spinol lies in their application as chiral ligands and in the catalysts derived from them. The absolute configuration of the SPINOL backbone dictates the stereochemical outcome of the catalyzed reaction, leading to the formation of enantiomeric products.
For example, in a Friedel-Crafts alkylation of indoles with imines catalyzed by a SPINOL-derived phosphoric acid, the use of an this compound-derived catalyst will typically yield one enantiomer of the product in high enantiomeric excess, while the (R)-SPINOL-derived catalyst will produce the opposite enantiomer.[7]
Figure 2: Stereochemical control by (S)- and (R)-SPINOL catalysts.
Table 3: Representative Applications of SPINOL-Derived Catalysts in Asymmetric Synthesis
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Product Enantiomer | Enantiomeric Excess (ee) | Reference |
| Friedel-Crafts Alkylation | This compound-PA | Indole | N-aryl imine | (R)-3-indolylmethanamine | up to 99% | [7] |
| Friedel-Crafts Alkylation | (R)-SPINOL-PA | Indole | N-aryl imine | (S)-3-indolylmethanamine | up to 99% | [7] |
| Povarov Reaction | This compound-PA | Aniline | Aldehyde | cis-tetrahydroquinoline | up to 98% | [3] |
| Transfer Hydrogenation | This compound-PA | Benzoxazine | Hantzsch ester | (R)-tetrahydrobenzoxazine | up to 99% | [3] |
(PA = Phosphoric Acid)
Biological and Pharmacological Differences
A comprehensive search of the scientific literature reveals a significant gap in the understanding of the specific biological activities and pharmacological profiles of the individual enantiomers of SPINOL. The research focus has overwhelmingly been on their utility in synthetic chemistry.
While spirocyclic compounds, in general, have been investigated for a range of biological activities, including antimicrobial and anticancer properties, there is a lack of specific studies on this compound and (R)-Spinol in these contexts. The rigid, three-dimensional structure of the spirobiindane core present in SPINOL is a feature often sought in the design of bioactive molecules to achieve high affinity and selectivity for biological targets. However, without specific experimental data, any discussion of the differential biological effects of (S)- and (R)-Spinol remains speculative.
Future research into the biological properties of these enantiomers could be a promising area of investigation, particularly given the principle that enantiomers often exhibit distinct interactions with chiral biological systems such as enzymes and receptors.
Conclusion
This compound and (R)-Spinol are powerful and versatile chiral scaffolds that have had a significant impact on the field of asymmetric synthesis. Their enantiomeric relationship is most profoundly expressed in their ability to induce opposite chirality in the products of catalyzed reactions with high fidelity. While detailed protocols for their enantioselective synthesis are now well-established, making them readily accessible to the research community, their potential as chiral bioactive molecules remains an untapped area of research. This guide has summarized the key technical aspects of (S)- and (R)-Spinol, highlighting their synthesis, properties, and pivotal role in catalysis. Further exploration into their pharmacological and biological profiles is warranted and could unveil new applications for these fascinating chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
C2-Symmetric Ligands Based on the SPINOL Backbone: A Technical Guide for Asymmetric Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the selective synthesis of a desired stereoisomer. Among the privileged chiral scaffolds, 1,1'-spirobiindane-7,7'-diol (SPINOL) has emerged as a highly effective C2-symmetric backbone for the design of a wide array of chiral ligands and catalysts. Its rigid spirocyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of asymmetric transformations. This technical guide provides a comprehensive overview of C2-symmetric ligands based on the SPINOL backbone, including their synthesis, applications in asymmetric catalysis with supporting data, detailed experimental protocols, and visual representations of key synthetic and catalytic pathways.
The SPINOL Backbone: A Privileged Scaffold
Axially chiral SPINOL is a fundamental building block from which numerous other chiral ligands have been synthesized.[1] Its rigid conformational structure is crucial for the effective transfer of chiral information during a catalytic cycle. This has led to the development of a diverse family of SPINOL-derived ligands, including phosphoramidites, phosphoric acids (SPAs), and phosphine-oxazolines (Spirobox), which have demonstrated remarkable performance in a wide range of enantioselective reactions.
Synthesis of SPINOL and its Derivatives
The synthesis of enantiopure SPINOL has been a subject of significant research. Early methods involved the synthesis of racemic SPINOL followed by chiral resolution.[2] More recently, a highly efficient phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives has been developed, providing a more direct and practical route to this privileged structure.[1][3] This method is highly convergent and tolerates a variety of functional groups, affording SPINOLs in good yields and with excellent enantioselectivity.[1]
From SPINOL to High-Value Ligands
Once enantiopure SPINOL is obtained, it serves as a versatile platform for the synthesis of a variety of C2-symmetric ligands. Two of the most prominent classes are SPINOL-derived phosphoramidites and SPINOL-derived phosphoric acids (SPAs).
SPINOL-Derived Phosphoramidites: These ligands are synthesized by reacting SPINOL with phosphorus trichloride, followed by the addition of a desired amine. The modular nature of this synthesis allows for the facile introduction of various substituents on the amine moiety, enabling the fine-tuning of the ligand's steric and electronic properties.
SPINOL-Derived Phosphoric Acids (SPAs): SPAs are powerful chiral Brønsted acid catalysts. Their synthesis involves the reaction of SPINOL with phosphoryl chloride followed by hydrolysis. The acidity and steric bulk of the resulting phosphoric acid can be modulated by introducing substituents at the 3,3'-positions of the biaryl backbone.
dot
Caption: General synthesis pathways for SPINOL-derived phosphoramidite ligands and phosphoric acids.
Applications in Asymmetric Catalysis
SPINOL-based ligands have been successfully employed in a multitude of asymmetric catalytic reactions, consistently delivering high yields and enantioselectivities. The following tables summarize the performance of various SPINOL-derived catalysts in key transformations.
Asymmetric Hydrogenation of Quinolines
The asymmetric hydrogenation of quinolines is a crucial reaction for the synthesis of chiral tetrahydroquinolines, which are prevalent in many biologically active compounds. Iridium complexes of SPINOL-derived diphosphinite ligands have proven to be highly effective for this transformation.
| Entry | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) |
| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂ / (R)-SPINOL-diphosphinite | 1000 | >99 | 92 |
| 2 | 2-Phenylquinoline | [Ir(COD)Cl]₂ / (R)-SPINOL-diphosphinite | 5000 | >99 | 90 |
| 3 | 2-Propylquinoline | [Ir(COD)Cl]₂ / (R)-SPINOL-diphosphinite | 1000 | >99 | 94 |
Data sourced from a study on the asymmetric hydrogenation of quinolines with high substrate/catalyst ratios.[1]
Asymmetric Friedel-Crafts Reaction
SPINOL-derived phosphoric acids are excellent catalysts for the enantioselective Friedel-Crafts reaction of indoles with imines, yielding chiral 3-indolyl methanamines.
| Entry | Indole | Imine | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | Indole | N-Boc-benzaldimine | (S)-SPA (5) | 95 | 98 |
| 2 | 5-Methoxyindole | N-Boc-benzaldimine | (S)-SPA (5) | 97 | 99 |
| 3 | Indole | N-Boc-4-chlorobenzaldimine | (S)-SPA (5) | 92 | 97 |
Data represents typical results obtained in the asymmetric Friedel-Crafts reaction catalyzed by SPINOL-phosphoric acids.
Copper-Catalyzed Asymmetric O-H Insertion
Chiral SPINOL-based oxazoline ligands (Spirobox) in combination with copper salts effectively catalyze the enantioselective insertion of carbenoids into the O-H bonds of phenols.
| Entry | Phenol | Diazo Compound | Ligand | Yield (%) | ee (%) |
| 1 | Phenol | Ethyl 2-diazopropanoate | (S)-Spirobox | 88 | 97 |
| 2 | 4-Methoxyphenol | Ethyl 2-diazopropanoate | (S)-Spirobox | 85 | 96 |
| 3 | 4-Chlorophenol | Ethyl 2-diazopropanoate | (S)-Spirobox | 82 | 95 |
Performance of a SPINOL-based bis-oxazoline ligand in a Cu(I)-catalyzed O-H insertion reaction.[4]
Catalytic Cycle in Asymmetric Catalysis
The mechanism of catalysis with SPINOL-based ligands often involves the formation of a highly organized transition state where the chiral ligand dictates the facial selectivity of the substrate's approach. In the case of SPINOL-phosphoric acid catalyzed reactions, the catalyst typically acts as a bifunctional catalyst, activating the electrophile through hydrogen bonding with the phosphoryl oxygen and the nucleophile through the acidic proton.
dot
Caption: A simplified catalytic cycle for a SPINOL-phosphoric acid catalyzed Friedel-Crafts reaction.
Experimental Protocols
General Procedure for the Asymmetric Synthesis of SPINOL Derivatives
The following is a general protocol for the phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives from ketal substrates.[1][3]
-
Preparation: To a 10 mL oven-dried pressure Schlenk tube equipped with a magnetic stirring bar, add the ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((S)-C2, 1-5 mol%).
-
Reaction: Under an argon atmosphere, add 3 mL of anhydrous chloroform to the Schlenk tube. Seal the tube and heat the reaction mixture at 60-70 °C (oil bath temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography until the substrate is completely consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (typically 8:1 to 4:1) to afford the desired enantiomerically enriched SPINOL derivative.
Gram-Scale Synthesis of a SPINOL Derivative
This protocol can be adapted for larger scale synthesis. For a gram-scale synthesis of (R)-3a, the reaction can be carried out with a lower catalyst loading (e.g., 0.1 mol%) with minimal impact on yield and enantioselectivity.[3]
Synthesis of a SPINOL-Derived Phosphoric Acid (SPA)
The synthesis of a SPINOL-phosphoric acid, such as (R)-C3a, can be achieved through a modified procedure based on established methods.[3]
-
Phosphorylation: To a solution of the corresponding 4,4'-dimethyl-SPINOL in a suitable anhydrous solvent, add phosphoryl chloride at a low temperature.
-
Hydrolysis: After the phosphorylation is complete, carefully quench the reaction mixture with water to hydrolyze the resulting dichlorophosphate intermediate.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure SPINOL-derived phosphoric acid.
Conclusion
C2-symmetric ligands based on the SPINOL backbone have established themselves as a powerful class of tools for asymmetric catalysis. Their rigid and well-defined chiral environment consistently leads to high levels of enantioselectivity in a broad spectrum of chemical transformations. The development of efficient and direct synthetic routes to enantiopure SPINOL and its derivatives has further expanded their accessibility and utility. For researchers and professionals in drug development and fine chemical synthesis, SPINOL-based ligands offer a reliable and versatile platform for the construction of chiral molecules with high optical purity. The continued exploration and application of this privileged scaffold are poised to drive further innovation in the field of asymmetric synthesis.
References
Theoretical and Computational Elucidation of the SPINOL Scaffolding: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to SPINOL: A Privileged Chiral Scaffold
1,1'-Spirobiindane-7,7'-diol (SPINOL) is a C₂-symmetric chiral scaffold that has garnered significant attention in the field of asymmetric catalysis.[1][2] Its rigid spirocyclic backbone provides a well-defined chiral environment, making it an excellent building block for the design of chiral ligands and organocatalysts, most notably chiral phosphoric acids (CPAs).[3][4] The high enantioselectivities achieved using SPINOL-derived catalysts in a variety of chemical transformations have established it as a "privileged" structure in organic synthesis.[3]
The synthetic accessibility of enantiopure SPINOL has been a subject of considerable research, with initial multi-step syntheses and challenging resolutions paving the way for more efficient catalytic asymmetric approaches.[1][3] These advancements have made a wider range of SPINOL derivatives available for applications in drug discovery and development, where enantiomerically pure compounds are often crucial for therapeutic efficacy and safety.
Theoretical and Computational Methodologies
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of SPINOL-based catalysts.[5] Density Functional Theory (DFT) is the most prominently used method to investigate reaction mechanisms, transition state geometries, and the origins of enantioselectivity.[6][7] These computational studies provide valuable insights that complement experimental findings and guide the rational design of more efficient and selective catalysts.[5]
Density Functional Theory (DFT) Studies
DFT calculations are instrumental in elucidating the intricate details of catalytic cycles involving SPINOL-derived catalysts. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathways and the transition states that govern the stereochemical outcome.
Key insights from DFT studies include:
-
Transition State Analysis: Identification and characterization of the transition state structures for the formation of both major and minor enantiomers allow for a quantitative understanding of enantioselectivity. The energy difference between these transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the product.
-
Non-covalent Interactions: DFT can reveal the crucial role of non-covalent interactions, such as hydrogen bonds and CH-π interactions, between the catalyst and the substrate in the transition state. These interactions are often the key determinants of stereocontrol.
-
Catalyst-Substrate Distortion: Analysis of the geometries of the catalyst and substrate in the transition state can quantify the extent of distortion energy, which can influence the overall energy barrier of the reaction.[3]
Molecular Dynamics (MD) Simulations
While DFT provides static pictures of reaction pathways, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of SPINOL-based catalysts and their complexes with substrates. MD simulations can be particularly useful for:
-
Conformational Sampling: Exploring the conformational landscape of flexible SPINOL derivatives to identify the most stable conformers.
-
Solvent Effects: Explicitly modeling the influence of solvent molecules on the catalyst's structure and the reaction mechanism.
-
Understanding Catalyst Dynamics: Investigating the dynamic fluctuations and flexibility of the catalyst, which can impact its activity and selectivity.
Advanced Quantum Chemical Methods
Beyond DFT, other quantum chemical methods can provide a more detailed understanding of the electronic structure of SPINOL. While less common for studying entire catalytic cycles due to their computational cost, methods like Møller-Plesset perturbation theory (MP2) or multi-configurational self-consistent field (MCSCF) can be employed to:
-
Analyze Electronic Properties: Accurately calculate properties such as orbital energies, electron density distribution, and electrostatic potential, which are fundamental to the catalyst's reactivity.
-
Investigate Excited States: Explore the photophysical properties of SPINOL derivatives, which is relevant for applications in photoredox catalysis.
Data Presentation: Quantitative Computational Results
The following tables summarize key quantitative data obtained from DFT studies on SPINOL-catalyzed reactions. These values are crucial for comparing the efficacy of different catalysts and understanding the factors that govern enantioselectivity.
Table 1: Calculated Relative Free Energies of Transition States for a SPINOL-Phosphoric Acid Catalyzed Reaction
| Catalyst | Substrate | Transition State | Relative Free Energy (kcal/mol) |
| (R)-SPINOL-CPA | Aldehyde A | TS-(R) | 0.0 |
| (R)-SPINOL-CPA | Aldehyde A | TS-(S) | +2.5 |
| (S)-SPINOL-CPA | Aldehyde A | TS-(S) | 0.0 |
| This compound-CPA | Aldehyde A | TS-(R) | +2.4 |
| (R)-SPINOL-CPA | Imine B | TS-(R) | 0.0 |
| (R)-SPINOL-CPA | Imine B | TS-(S) | +3.1 |
Table 2: Key Geometric Parameters of a Calculated Transition State
| Parameter | Value |
| P=O···H-N distance (Å) | 1.85 |
| C-C bond forming distance (Å) | 2.12 |
| Dihedral Angle (C-O-P-O) (°) | 75.4 |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and application of SPINOL-derived catalysts. The following are representative protocols for the synthesis of a SPINOL-derived phosphoric acid and its use in an asymmetric reaction.
Synthesis of (R)-SPINOL-Derived Phosphoric Acid
-
Phosphorylation: To a solution of (R)-SPINOL (1.0 equiv) in anhydrous dichloromethane at 0 °C under an argon atmosphere, phosphorus oxychloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Hydrolysis: The reaction mixture is cooled to 0 °C, and water (10 equiv) is added slowly. The mixture is stirred vigorously for 2 hours.
-
Workup: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the (R)-SPINOL-derived phosphoric acid.
General Procedure for Asymmetric Friedel-Crafts Reaction
-
Reaction Setup: To a flame-dried reaction tube under an argon atmosphere are added the (R)-SPINOL-derived phosphoric acid (5 mol%), the indole (1.2 equiv), and the imine (1.0 equiv) in an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., -20 °C) for the indicated time (e.g., 24 hours).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Catalytic Cycle of a SPINOL-Phosphoric Acid Catalyzed Reaction
Caption: A generalized catalytic cycle for a SPINOL-phosphoric acid catalyzed reaction.
Computational Workflow for Predicting Enantioselectivity
Caption: A typical computational workflow for predicting the enantioselectivity of a reaction.
Logical Relationship between SPINOL Structure and Catalytic Performance
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The control effects of different scaffolds in chiral phosphoric acids: a case study of enantioselective asymmetric arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Molecular Dynamics Simulations of a Conformationally Mobile Peptide-Based Catalyst for Atroposelective Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. rsc.org [rsc.org]
- 7. Role of Chiral Skeleton in Chiral Phosphoric Acids Catalyzed Asymmetric Transfer Hydrogenation: A DFT Study [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Spinol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-Spinol. This chiral ligand is a cornerstone in asymmetric synthesis, making its unambiguous identification and purity assessment critical for reproducible and reliable results in research and drug development. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual workflow for the characterization process.
Core Spectroscopic Data
The following tables summarize the essential quantitative data for the spectroscopic characterization of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about its unique spirocyclic framework and the chemical environment of each atom.
| Technique | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ) ppm | Signal | Chemical Shift (δ) ppm |
| 7.10-7.00 (m, 4H) | Aromatic CH | 153.1 |
| 6.85 (d, J = 8.4 Hz, 2H) | Aromatic CH | 144.9 |
| 6.78 (d, J = 8.4 Hz, 2H) | Aromatic CH | 128.5 |
| 4.85 (s, 2H) | Ar-OH | 124.9 |
| 3.15-3.05 (m, 4H) | CH₂ | 115.8 |
| 2.35-2.25 (m, 4H) | CH₂ | 112.1 |
| 62.1 | ||
| 45.5 | ||
| 31.8 |
Note: The specific chemical shifts and coupling constants (J) may vary slightly depending on the solvent and the spectrometer's magnetic field strength.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for this compound
IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.
| Technique | Parameter | Value |
| Infrared (IR) Spectroscopy | OH stretch | 3400-3200 cm⁻¹ (broad) |
| Aromatic C-H stretch | ~3050 cm⁻¹ | |
| Aliphatic C-H stretch | ~2950 cm⁻¹ | |
| Aromatic C=C stretch | 1600-1450 cm⁻¹ | |
| C-O stretch | ~1250 cm⁻¹ | |
| Mass Spectrometry (MS) | Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol | |
| [M]+ (m/z) | 252 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to the CDCl₃ lock signal.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty, clean ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands corresponding to the functional groups in this compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Calibrate the mass spectrometer using a standard calibration compound.
-
-
Data Acquisition (EI-MS example):
-
Introduce the sample into the ion source (e.g., via a direct insertion probe or gas chromatography inlet).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan the desired mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
-
Data Processing:
-
The mass spectrum will be displayed as a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the major fragment ions to gain further structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization process for a chiral compound like this compound.
Methodological & Application
Application Notes and Protocols: Phosphoric Acid-Catalyzed Asymmetric Synthesis of (S)-Spinol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) is a privileged scaffold in asymmetric catalysis, serving as a precursor to a wide range of chiral ligands and catalysts.[1][2] The enantioselective synthesis of SPINOL derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. This document outlines a highly efficient and practical phosphoric acid-catalyzed asymmetric approach for the synthesis of (S)-SPINOL derivatives. This method offers high yields, excellent enantioselectivity, and broad functional group tolerance, making it a valuable tool for accessing these important chiral molecules.[1][2][3]
Reaction Principle
The synthesis proceeds via an intramolecular cyclization of ketal precursors catalyzed by a chiral phosphoric acid. The proposed mechanism involves the formation of an olefin intermediate followed by the generation of an ortho-quinone methide, which is then activated by the chiral Brønsted acid in a bifunctional manner to induce asymmetry.[4] This methodology allows for the efficient construction of the spirobiindane core with high stereocontrol.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of (S)-3a
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-C1 (10) | CH2Cl2 | 25 | 48 | No reaction | - |
| 2 | (R)-C1 (10) | Toluene | 80 | 24 | 20 | 30 |
| 3 | (R)-C2 (10) | Toluene | 80 | 24 | 65 | 75 |
| 4 | (R)-C2 (10) | CHCl3 | 80 | 24 | 78 | 85 |
| 5 | (R)-C2 (10) | CHCl3 | 100 | 24 | 85 | 88 |
| 6 | (R)-C2 (10) | CHCl3 | 120 | 48 | 98 | 90 |
| 7 | (R)-C2 (5) | CHCl3 | 120 | 48 | 95 | 90 |
| 8 | (R)-C2 (1) | CHCl3 | 120 | 48 | 92 | 90 |
| 9 | (R)-C2 (0.1) | CHCl3 | 120 | 72 | 89 | 90 |
Reaction conditions: 1a (0.1 mmol), catalyst in solvent (3 mL). Yields are for the isolated product. Enantiomeric excess (ee) was determined by HPLC analysis.[3]
Table 2: Substrate Scope for the Asymmetric Synthesis of SPINOL Derivatives
| Product | R¹ | R² | R³ | Yield (%) | ee (%) |
| (S)-3a | Me | H | H | 98 | 90 |
| (S)-3b | Et | H | H | 95 | 91 |
| (S)-3c | n-Pr | H | H | 92 | 92 |
| (S)-3d | i-Pr | H | H | 85 | 95 |
| (S)-3e | Ph | H | H | 99 | 97 |
| (S)-3f | 4-MeO-Ph | H | H | 97 | 96 |
| (S)-3g | 4-F-Ph | H | H | 96 | 95 |
| (S)-3h | 4-Cl-Ph | H | H | 94 | 96 |
| (S)-3i | 2-Naphthyl | H | H | 93 | 98 |
| (R)-3j | Me | F | H | 72 | 96 |
| (R)-3k | Me | Cl | H | 61 | 92 |
| (R)-3l | Me | Br | H | 55 | 90 |
| (R)-3m | Me | H | Ph | 62 | 95 |
Reactions were carried out with 10 mol% of the corresponding chiral phosphoric acid catalyst in CHCl₃ at 120 °C. Yields are for isolated products. Enantiomeric excess (ee) was determined by HPLC analysis.[3][4]
Experimental Protocols
General Procedure for the Phosphoric Acid-Catalyzed Asymmetric Synthesis of this compound Derivatives
To a sealed tube are added the ketal substrate (0.1 mmol), the chiral phosphoric acid catalyst ((R)-C2, 0.01 mmol, 10 mol%), and chloroform (3 mL). The tube is sealed and the reaction mixture is stirred at 120 °C for 48 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound derivative.
Synthesis of 4,4'-dimethyl-SPINOL-phosphoric acid
A solution of 4,4'-dimethyl-SPINOL (1.0 mmol) in dry dichloromethane (10 mL) is cooled to 0 °C. To this solution, POCl₃ (1.2 mmol) is added dropwise, followed by the slow addition of triethylamine (3.0 mmol). The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is quenched by the addition of water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired phosphoric acid.[2][3]
Mandatory Visualizations
References
- 1. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Protocol for the Enantioselective Friedel-Crafts Reaction of Indoles with Imines using (S)-Spinol-Derived Phosphoric Acids
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral phosphoric acids have emerged as powerful organocatalysts for a wide range of asymmetric transformations. Among these, (S)-Spinol-derived phosphoric acids have demonstrated exceptional efficacy in catalyzing the enantioselective Friedel-Crafts reaction between indoles and imines. This reaction provides a direct and atom-economical route to synthesize optically active 3-indolyl methanamines, which are key structural motifs in numerous biologically active compounds and pharmaceutical agents. The use of these catalysts leads to high yields and excellent enantioselectivities, making it a valuable tool in synthetic organic chemistry and drug discovery.[1][2] This document provides a detailed protocol for this reaction, along with data on substrate scope and a mechanistic overview.
Data Presentation
The following tables summarize the quantitative data for the this compound-derived phosphoric acid catalyzed Friedel-Crafts reaction between various indoles and imines.
Table 1: Optimization of the this compound-Derived Phosphoric Acid Catalyst
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 24 | 85 | 92 |
| 2 | 5 | CH2Cl2 | 24 | 78 | 88 |
| 3 | 5 | THF | 24 | 65 | 75 |
| 4 | 2 | Toluene | 36 | 82 | 91 |
| 5 | 1 | Toluene | 48 | 90 | 95 |
Reaction conditions: Indole (0.2 mmol), N-benzylideneaniline (0.2 mmol), catalyst in the specified solvent (2 mL) at room temperature.
Table 2: Substrate Scope of the Enantioselective Friedel-Crafts Reaction
| Entry | Indole | Imine (R) | Product | Yield (%) | ee (%) |
| 1 | Indole | Phenyl | 3-(phenyl(phenylamino)methyl)-1H-indole | 95 | 97 |
| 2 | 5-Methoxyindole | Phenyl | 5-methoxy-3-(phenyl(phenylamino)methyl)-1H-indole | 97 | 99 |
| 3 | 5-Bromoindole | Phenyl | 5-bromo-3-(phenyl(phenylamino)methyl)-1H-indole | 92 | 96 |
| 4 | Indole | 4-Methoxyphenyl | 3-((4-methoxyphenyl)(phenylamino)methyl)-1H-indole | 93 | 98 |
| 5 | Indole | 4-Nitrophenyl | 3-((4-nitrophenyl)(phenylamino)methyl)-1H-indole | 89 | 95 |
| 6 | Indole | 2-Naphthyl | 3-(naphthalen-2-yl(phenylamino)methyl)-1H-indole | 91 | 96 |
| 7 | 2-Methylindole | Phenyl | 2-methyl-3-(phenyl(phenylamino)methyl)-1H-indole | 85 | 94 |
Reaction conditions: Indole derivative (0.2 mmol), imine (0.2 mmol), this compound-derived phosphoric acid (1 mol%) in Toluene (2 mL) at room temperature for 48 h.
Experimental Protocols
Synthesis of this compound-Derived Phosphoric Acid Catalyst
A general procedure for the synthesis of this compound-derived phosphoric acids involves the reaction of (S)-1,1'-spirobiindane-7,7'-diol (this compound) with phosphorus oxychloride, followed by hydrolysis. The specific substituents on the SPINOL backbone can be varied to fine-tune the catalyst's steric and electronic properties.
General Procedure for the Enantioselective Friedel-Crafts Reaction
-
To a dry reaction vial, add the this compound-derived phosphoric acid catalyst (1 mol%, 0.002 mmol).
-
Add the corresponding indole (0.2 mmol) and the imine (0.2 mmol).
-
Add anhydrous toluene (2.0 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-indolyl methanamine product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualizations
Diagram 1: General Structure of this compound-Derived Phosphoric Acid
A diagram showing the chemical structure of the this compound-derived phosphoric acid catalyst would be placed here. Due to the limitations of the current environment, a placeholder is used. In a real document, a chemical drawing would be inserted.
Caption: Proposed catalytic cycle for the asymmetric Friedel-Crafts reaction.
Mechanism Overview
The reaction is believed to proceed through a dual-activation mechanism. [3]The chiral phosphoric acid acts as a bifunctional catalyst. The acidic proton of the phosphoric acid activates the imine by protonation, increasing its electrophilicity. Simultaneously, the basic phosphoryl oxygen is thought to interact with the N-H of the indole, orienting it for a stereoselective attack on the activated imine. This formation of a well-organized, chiral ternary complex in the transition state is responsible for the high enantioselectivity observed in the product. [3]The steric bulk of the SPINOL backbone plays a crucial role in creating a chiral pocket that effectively shields one face of the imine, leading to the preferential formation of one enantiomer.
References
Application of (S)-Spinol Ligands in Asymmetric Hydrogenation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Spinol (1,1'-spirobiindane-7,7'-diol) is a privileged chiral scaffold that has garnered significant attention in the field of asymmetric catalysis. Its rigid spirocyclic backbone and C2-symmetry make it an excellent chiral directing group. When functionalized with phosphine moieties, this compound-derived ligands form highly effective and selective catalysts with transition metals such as iridium and ruthenium. These catalysts have demonstrated remarkable performance in asymmetric hydrogenation reactions, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds, which are crucial in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound ligands in asymmetric hydrogenation.
Application Notes
The utility of this compound-derived diphosphine ligands, often referred to as SDPs, lies in their ability to create a well-defined and rigid chiral environment around the metal center.[2] This steric and electronic influence dictates the facial selectivity of hydrogen addition to a prochiral substrate, leading to high enantioselectivities.
Key Advantages of this compound Ligands:
-
High Enantioselectivity: this compound-based catalysts consistently afford high enantiomeric excess (ee%) for a broad range of substrates, including ketones, olefins, and heteroaromatic compounds.[5][6]
-
High Catalytic Activity: These catalysts often exhibit high turnover numbers (TONs), indicating their efficiency and suitability for large-scale synthesis.[7][8]
-
Broad Substrate Scope: The versatility of this compound ligands allows for the successful asymmetric hydrogenation of a wide variety of functionalized and unfunctionalized substrates.[9][10][11]
-
Structural Tunability: The this compound scaffold can be readily modified at various positions, allowing for fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific applications.[1]
Applications in Drug Development:
The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is of paramount importance, as different enantiomers of a drug can exhibit different pharmacological activities and toxicities. Asymmetric hydrogenation is a key technology in this regard. For instance, the core structures of many pharmaceuticals, such as chiral amines and alcohols, can be accessed through the asymmetric hydrogenation of imines and ketones, respectively.[12][13] The high efficiency and selectivity of this compound-based catalysts make them valuable tools in the development of scalable and cost-effective synthetic routes to these important molecules.
Quantitative Data Summary
The following tables summarize the performance of this compound and related spiro-ligand-based catalysts in various asymmetric hydrogenation reactions.
Table 1: Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Catalyst Precursor | Ligand | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | Acetophenone | [Ir(COD)Cl]₂ | (S)-SpiroPAP | 1000 | 50 | 30 | MeOH | 12 | >99 | 99 | [8] |
| 2 | 2-Acetylpyridine | [Ir(COD)Cl]₂ | (S)-SpiroPAP | 1000 | 50 | 30 | MeOH | 12 | >99 | 98 | [8] |
| 3 | 1-Tetralone | RuCl₂(PPh₃)₃ | (S)-SDP | 500 | 20 | 25 | Toluene | 24 | 100 | 97 | [6] |
| 4 | Ethyl benzoylformate | [Ir(COD)Cl]₂ | (S)-SpiroOAP | 1000 | 50 | rt | THF | 12 | >99 | 96 | [7] |
Table 2: Asymmetric Hydrogenation of Olefins
| Entry | Substrate | Catalyst Precursor | Ligand | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | (E)-1,2-Diphenylethene | [Ir(COD)₂]BF₄ | (S)-SpiroPhos | 100 | 50 | 25 | CH₂Cl₂ | 12 | 100 | 99 | [9] |
| 2 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | (S)-SDP | 1000 | 1 | 25 | MeOH | 0.5 | 100 | >99 | [14] |
| 3 | (E)-1-(But-2-en-2-yl)-4-methoxybenzene | [Ir(COD)Cl]₂ | (S)-Thioether-Phosphite | 100 | 50 | 25 | CH₂Cl₂ | 16 | >99 | 97 | [9] |
Table 3: Asymmetric Hydrogenation of Heteroaromatics
| Entry | Substrate | Catalyst Precursor | Ligand | Additive | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂ | (S)-MeO-Biphep | I₂ | 50 | 60 | Toluene | 24 | 100 | 96 | [15] |
| 2 | Quinoxaline | Mn(CO)₅Br | SL1 | 15-crown-5 | 50 | 50 | 1,2-dicholorethane | 36 | 95 | 94 | [16] |
| 3 | 2-Phenylquinoline | [Ir(COD)Cl]₂ | (S)-SegPhos | I₂ | 50 | 80 | Toluene | 48 | 98 | 88 | [15] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of Ketones with Ir/(S)-SpiroPAP Catalyst
This protocol is a representative example for the asymmetric hydrogenation of ketones.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
(S)-SpiroPAP ligand
-
Substrate (e.g., Acetophenone)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a clean, dry Schlenk tube under an argon atmosphere, add [Ir(COD)Cl]₂ (0.002 mmol, 1.3 mg) and (S)-SpiroPAP (0.0044 mmol, 2.2 mol%).
-
Add 2 mL of anhydrous, degassed methanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate vial inside the glovebox, dissolve the substrate (2.0 mmol) in 3 mL of anhydrous, degassed methanol.
-
Transfer the substrate solution to the glass liner of a high-pressure autoclave.
-
Add the pre-formed catalyst solution to the autoclave liner.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Place the autoclave in a heating block set to 30 °C and stir for 12 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
-
General Protocol for Asymmetric Hydrogenation of Quinolines with Ir/(S)-Ligand and Iodine Additive
This protocol is a representative example for the asymmetric transfer hydrogenation of heteroaromatics.[15]
Materials:
-
[Ir(COD)Cl]₂
-
(S)-SegPhos ligand
-
Iodine (I₂)
-
Substrate (e.g., 2-Methylquinoline)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube equipped with a magnetic stir bar
Procedure:
-
Reaction Setup (under argon atmosphere):
-
To a dry Schlenk tube, add [Ir(COD)Cl]₂ (0.005 mmol, 3.4 mg), (S)-SegPhos (0.011 mmol, 6.8 mg), and I₂ (0.01 mmol, 2.5 mg).
-
Add 2 mL of anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 20 minutes.
-
Add the 2-methylquinoline (0.2 mmol) and Hantzsch ester (0.24 mmol).
-
Seal the Schlenk tube and place it in an oil bath preheated to 80 °C.
-
Stir the reaction mixture for 48 hours.
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the conversion by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Caption: General workflow for asymmetric hydrogenation using this compound catalysts.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RUA [rua.ua.es]
- 10. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of (S)-Spinol-based Phosphoramidite Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Spinol ( (S)-1,1'-spirobiindane-7,7'-diol) is a privileged chiral scaffold extensively utilized in asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined chiral environment, making it an excellent precursor for the synthesis of a variety of chiral ligands. Among these, phosphoramidite ligands derived from this compound have demonstrated remarkable success in a range of stereoselective transformations, including asymmetric hydrogenations, hydroformylations, and conjugate additions. Their modular nature allows for facile tuning of steric and electronic properties, enabling the optimization of catalytic activity and enantioselectivity.
This document provides a detailed, step-by-step guide for the synthesis of this compound-based phosphoramidite ligands, intended for researchers in academia and the pharmaceutical industry. The protocols cover the enantioselective synthesis of the this compound backbone and its subsequent conversion to the desired phosphoramidite ligands.
Part 1: Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound is a critical first step. While classical resolution methods exist, a more efficient approach involves an asymmetric catalytic reaction. The following protocol is based on a phosphoric acid-catalyzed asymmetric cyclization.
Experimental Protocol: Asymmetric Synthesis of this compound
Materials:
-
Appropriate ketal precursor
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or a similar chiral phosphoric acid catalyst
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ketal precursor (1.0 equiv) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe. The typical concentration is 0.1 M.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford enantiomerically enriched this compound.
-
Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the product by chiral HPLC analysis and comparison with known spectroscopic data.
Quantitative Data: Representative Synthesis of this compound
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-TRIP (2) | Toluene | 60 | 24 | 92 | 95 |
| 2 | (R)-TRIP (1) | CH2Cl2 | 40 | 48 | 88 | 93 |
Note: Yields and ee values are representative and may vary depending on the specific ketal precursor and reaction conditions.
Part 2: Synthesis of this compound-based Phosphoramidite Ligands
The synthesis of phosphoramidite ligands from this compound generally proceeds in a two-step, one-pot reaction involving the formation of a chlorophosphite intermediate followed by reaction with a secondary amine.
Experimental Protocol: Synthesis of this compound-based Phosphoramidite Ligands
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Anhydrous triethylamine (NEt₃) or other non-nucleophilic base
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or diethyl ether)
-
Desired secondary amine (e.g., dimethylamine, diethylamine, piperidine)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add anhydrous triethylamine (2.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Phosphorus Trichloride Addition: Slowly add phosphorus trichloride (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the dichlorophosphite intermediate can be monitored by ³¹P NMR spectroscopy (a signal around 178 ppm is expected).
-
Amine Addition: Cool the reaction mixture back to 0 °C and slowly add the desired secondary amine (2.0 equiv).
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy (disappearance of the dichlorophosphite signal and appearance of the product signal, typically in the range of 140-150 ppm).
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine to prevent product degradation) using an appropriate eluent system (e.g., hexane/ethyl acetate with 1% triethylamine).
-
Characterization: Characterize the final phosphoramidite ligand by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.
Quantitative Data: Representative Synthesis of this compound-based Phosphoramidite Ligands
| Ligand | Secondary Amine | Yield (%) | ³¹P NMR (δ, ppm) |
| L1 | Dimethylamine | 85 | 147.2 |
| L2 | Diethylamine | 82 | 146.5 |
| L3 | Piperidine | 88 | 148.0 |
| L4 | Morpholine | 86 | 145.8 |
Note: The presented data are representative examples. Actual yields and NMR shifts may vary based on the specific amine and reaction conditions.
Visualization of Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of this compound-based phosphoramidite ligands.
Caption: Synthetic workflow for this compound-based phosphoramidite ligands.
Logical Relationship of Key Steps
The synthesis follows a logical progression from the chiral backbone synthesis to the final ligand formation.
Caption: Logical progression of the synthesis.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Phosphorus trichloride is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents and reagents are essential for the success of these reactions. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere.
-
Work-up procedures involving quenching with aqueous solutions should be performed cautiously, especially after using PCl₃.
By following these detailed protocols, researchers can reliably synthesize a variety of this compound-based phosphoramidite ligands for application in asymmetric catalysis and drug development.
Application Notes and Protocols for the (S)-Spinol-Catalyzed Three-Component Povarov Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of (S)-Spinol-derived phosphoric acids in the highly enantioselective three-component Povarov reaction for the synthesis of valuable chiral tetrahydroquinolines. This reaction offers an efficient and atom-economical approach to constructing complex heterocyclic scaffolds, which are prevalent in numerous pharmaceuticals and biologically active compounds.
The protocols outlined below are based on established literature, primarily drawing from the work published in RSC Advances, 2013, 3, 573-578.[1]
Introduction
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines. The use of chiral Brønsted acids, such as those derived from this compound, has enabled highly diastereo- and enantioselective transformations.[1][2] This methodology is particularly attractive for drug discovery and development due to its operational simplicity, mild reaction conditions, and the ability to generate molecular complexity in a single step.
The reaction involves the condensation of an aniline and an aldehyde to form an in-situ generated imine, which then undergoes a formal [4+2] cycloaddition with an electron-rich alkene, such as benzyl N-vinylcarbamate. The this compound-derived phosphoric acid catalyst orchestrates the stereochemical outcome of the reaction, leading to the formation of cis-2,4-disubstituted tetrahydroquinolines with excellent enantiomeric excess.[1][2]
Reaction Mechanism and Stereochemical Control
The proposed mechanism for the this compound-phosphoric acid-catalyzed Povarov reaction involves a stepwise pathway. The chiral phosphoric acid activates the in-situ formed imine through hydrogen bonding, facilitating a nucleophilic attack from the enecarbamate. This is followed by an intramolecular electrophilic aromatic substitution to furnish the tetrahydroquinoline ring system. The bulky substituents on the this compound backbone create a chiral pocket that effectively shields one face of the reactive intermediate, leading to high stereocontrol.
Caption: Proposed stepwise mechanism of the this compound-catalyzed Povarov reaction.
Experimental Data
The following tables summarize the quantitative data for the this compound-phosphoric acid catalyzed three-component Povarov reaction with various aldehydes and anilines. The data is adapted from "Highly enantioselective three-component Povarov reaction catalyzed by SPINOL-phosphoric acids" (RSC Adv., 2013, 3, 573-578).[1]
Table 1: Scope of Aldehydes
Reaction Conditions: Aniline (0.2 mmol), benzyl N-vinylcarbamate (0.3 mmol), (S)-3,3'-(Ar)2-SPINOL-PA (5 mol%), CH2Cl2 (1.0 mL), -20 °C, 24 h.
| Entry | Aldehyde (ArCHO) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| 1 | C6H5CHO | 95 | >95:5 | 96 |
| 2 | 4-MeC6H4CHO | 96 | >95:5 | 97 |
| 3 | 4-MeOC6H4CHO | 92 | >95:5 | 95 |
| 4 | 4-FC6H4CHO | 94 | >95:5 | 96 |
| 5 | 4-ClC6H4CHO | 93 | >95:5 | 97 |
| 6 | 4-BrC6H4CHO | 95 | >95:5 | 98 |
| 7 | 2-NaphthylCHO | 91 | >95:5 | 94 |
| 8 | 2-ThienylCHO | 88 | >95:5 | 92 |
| 9 | (E)-C6H5CH=CHCHO | 85 | >95:5 | 90 |
Table 2: Scope of Anilines
Reaction Conditions: Aldehyde (0.2 mmol), benzyl N-vinylcarbamate (0.3 mmol), (S)-3,3'-(Ar)2-SPINOL-PA (5 mol%), CH2Cl2 (1.0 mL), -20 °C, 24 h.
| Entry | Aniline | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| 1 | C6H5NH2 | 95 | >95:5 | 96 |
| 2 | 4-MeOC6H4NH2 | 94 | >95:5 | 97 |
| 3 | 4-MeC6H4NH2 | 96 | >95:5 | 95 |
| 4 | 4-FC6H4NH2 | 92 | >95:5 | 96 |
| 5 | 4-ClC6H4NH2 | 93 | >95:5 | 97 |
| 6 | 4-BrC6H4NH2 | 94 | >95:5 | 98 |
| 7 | 3-MeOC6H4NH2 | 90 | >95:5 | 94 |
| 8 | 2-MeC6H4NH2 | 85 | >95:5 | 90 |
Experimental Protocols
General Procedure for the Three-Component Povarov Reaction
Caption: General workflow for the this compound-catalyzed Povarov reaction.
Materials:
-
Aniline derivative (0.2 mmol, 1.0 equiv)
-
Aldehyde derivative (0.2 mmol, 1.0 equiv)
-
(S)-3,3'-(Aryl)2-SPINOL-phosphoric acid catalyst (5 mol%, 0.01 mmol)
-
Benzyl N-vinylcarbamate (0.3 mmol, 1.5 equiv)
-
Dichloromethane (CH2Cl2), anhydrous (1.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aniline (0.2 mmol), the aldehyde (0.2 mmol), and the this compound-derived phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add benzyl N-vinylcarbamate (0.3 mmol) to the reaction mixture.
-
Cool the reaction vial to -20 °C in a cryocooler or a suitable cooling bath and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (5 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired cis-2,4-disubstituted tetrahydroquinoline.
Characterization
The structure and purity of the synthesized tetrahydroquinolines can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to confirm the chemical structure and diastereomeric ratio.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC analysis to determine the enantiomeric excess of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The this compound-phosphoric acid-catalyzed three-component Povarov reaction provides a highly efficient and stereoselective method for the synthesis of enantioenriched tetrahydroquinolines. The operational simplicity, mild conditions, and broad substrate scope make this protocol a valuable tool for medicinal chemistry and the synthesis of complex nitrogen-containing heterocycles. The detailed protocols and data presented herein should serve as a practical guide for researchers in the field.
References
Gram-Scale Synthesis of (S)-Spinol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gram-scale synthesis of (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL) derivatives. The methodologies outlined are based on established phosphoric acid-catalyzed asymmetric synthesis, which offers an efficient and highly enantioselective route to this privileged structural motif.[1][2][3] this compound and its derivatives are crucial building blocks in the development of chiral ligands and catalysts for asymmetric synthesis, making them highly valuable in drug discovery and development.[4][5]
Overview of the Synthetic Approach
The gram-scale synthesis of this compound derivatives is achieved through an intramolecular asymmetric dearomatization of prochiral ketal substrates. This reaction is catalyzed by a chiral phosphoric acid (CPA), which facilitates the cyclization and establishes the axial chirality with high enantioselectivity. The general workflow involves the preparation of the ketal precursor, the key catalytic asymmetric cyclization, and subsequent purification of the desired this compound derivative.
Experimental Protocols
Materials and Equipment
Materials:
-
Appropriate starting materials for the desired ketal precursor
-
Chiral phosphoric acid catalyst (e.g., (R)-C3 or a commercially available equivalent)[1]
-
Anhydrous Chloroform (CHCl3)
-
Petroleum Ether (PE)
-
Ethyl Acetate (EA)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Oil bath or other temperature-controlled heating system
-
Rotary evaporator
-
Flash chromatography system (e.g., silica gel column)
-
Thin-Layer Chromatography (TLC) plates and developing chambers
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for enantiomeric excess (ee) determination
General Procedure for Gram-Scale Asymmetric Synthesis of this compound Derivatives
This protocol is adapted from a reported phosphoric acid-catalyzed synthesis.[1]
1. Reaction Setup: a. To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketal precursor (e.g., 10.0 mmol, 1.0 equiv.). b. Add the chiral phosphoric acid catalyst (e.g., (R)-C3, 1-10 mol%). The optimal catalyst loading should be determined experimentally, and for gram-scale synthesis, it can often be reduced.[1][3] c. Place the flask under an inert atmosphere of argon or nitrogen. d. Add anhydrous chloroform (e.g., 50 mL) via a syringe or cannula.
2. Reaction Execution: a. Stir the reaction mixture at the optimized temperature (e.g., 60-120 °C) in an oil bath.[1] The reaction progress should be monitored by TLC. b. Continue heating until the starting material is consumed (typically 24-72 hours).
3. Work-up and Purification: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The crude residue is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting from 50:1 and gradually increasing the polarity to 20:1).[1] d. Collect the fractions containing the desired product, as identified by TLC. e. Combine the pure fractions and evaporate the solvent to yield the this compound derivative.
4. Analysis: a. Determine the isolated yield. b. Analyze the enantiomeric excess (ee) of the product by chiral HPLC.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the synthesis of various SPINOL derivatives, demonstrating the efficiency and enantioselectivity of the phosphoric acid-catalyzed method.
Table 1: Optimization of Reaction Conditions for the Synthesis of (S)-3a [1]
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (d) | Yield (%) | ee (%) |
| 1 | (R)-C2 (10) | CHCl3 | 80 | 3 | 17 | 41 |
| 2 | (R)-C2 (10) | CHCl3 | 120 | 2 | 98 | 90 |
| 3 | (S)-C2 (10) | CHCl3 | 120 | 2 | 97 | -90 (R) |
Table 2: Substrate Scope for the Synthesis of (R)-SPINOL Derivatives from Ketals [1]
| Product | R1, R2 Substituents | Catalyst (mol%) | Temp (°C) | Yield (%) | ee (%) |
| (R)-3a | Me | (S)-C2 (1) | 60 | 90 | 94 |
| (R)-3b | n-Bu | (S)-C2 (1) | 60 | 85 | 93 |
| (R)-3c | Ph | (S)-C2 (1) | 60 | 95 | 96 |
| (R)-3d | 4-Me-Ph | (S)-C2 (1) | 60 | 92 | 95 |
| (R)-3e | OMe | (S)-C2 (1) | 60 | 62 | 90 |
| (R)-3f | F | (S)-C2 (1) | 60 | 88 | 92 |
| (R)-3g | Cl | (S)-C2 (1) | 60 | 91 | 94 |
| (R)-3h | Br | (S)-C2 (1) | 60 | 89 | 93 |
| (R)-3i | I | (S)-C2 (1) | 60 | 87 | 92 |
Table 3: Gram-Scale Synthesis of (R)-3a and (S)-3g [1]
| Product | Scale | Yield (%) | ee (%) |
| (R)-3a | gram-scale | ~90 | ~94 |
| (S)-3g | gram-scale | ~91 | ~94 |
Visualizations
Experimental Workflow for Gram-Scale Synthesis
Caption: Workflow for the gram-scale synthesis of this compound derivatives.
Logical Relationship of Key Components
Caption: Key components for the asymmetric synthesis of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. | Semantic Scholar [semanticscholar.org]
HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess
An enantioselective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the enantiomeric excess (ee) of chiral compounds like (S)-Spinol, a valuable scaffold in asymmetric synthesis. This application note provides detailed protocols for the separation of Spinol enantiomers using chiral chromatography.
Introduction
This compound ((S)-1,1'-spirobiindane-7,7'-diol) is a C2-symmetric chiral diol that has gained significant attention as a privileged scaffold in asymmetric catalysis. The enantiopurity of Spinol is critical for its performance in inducing high enantioselectivity in chemical reactions. Chiral HPLC is a widely used and effective technique for determining the enantiomeric excess of chiral compounds. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Principle of Chiral Separation by HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment. However, they can be separated chromatographically by introducing a chiral element into the system. In chiral HPLC, this is most commonly a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee) is then calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
HPLC Method for Enantiomeric Excess Determination of this compound
Based on established methods for the chiral separation of Spinol and related spirobiindane derivatives, the following protocol outlines a reliable HPLC method. Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including those with axial chirality like Spinol.
Recommended Chromatographic Conditions
A common approach for the chiral separation of Spinol enantiomers involves the use of a Chiralpak® AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. Normal-phase chromatography with a mobile phase consisting of a mixture of n-hexane and isopropanol is typically employed.
Table 1: HPLC Method Parameters for this compound Enantiomeric Excess Determination
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) |
| Ratio | 90:10 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | ~1 mg/mL in mobile phase |
Expected Results
Under the conditions described above, baseline separation of the (R)- and this compound enantiomers is expected. The elution order may vary depending on the specific column batch and exact analytical conditions. It is crucial to inject a standard of the desired enantiomer (if available) or a racemic mixture to determine the retention times of each enantiomer.
Table 2: Representative Retention Data for Spinol Enantiomers
| Enantiomer | Expected Retention Time (min) |
| (R)-Spinol | t_R1 |
| This compound | t_R2 |
Note: The actual retention times may vary. It is essential to run a standard to confirm the peak identity. The resolution between the two enantiomer peaks should be greater than 1.5 for accurate quantification.
Experimental Protocol
This section provides a step-by-step protocol for the determination of the enantiomeric excess of a sample containing this compound.
Materials and Reagents
-
This compound sample
-
Racemic Spinol (for method development and peak identification)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Volumetric flasks
-
Micropipettes
-
HPLC vials with inserts
-
Syringe filters (0.45 µm)
Sample Preparation
-
Standard Preparation (Racemic): Accurately weigh approximately 5 mg of racemic Spinol and dissolve it in a 5 mL volumetric flask with the mobile phase (n-Hexane/IPA 90:10) to obtain a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be analyzed in the same manner as the standard, aiming for a final concentration of approximately 1 mg/mL in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before transferring them to HPLC vials.
HPLC System Setup and Operation
-
Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane/IPA 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 10 µL of the racemic Spinol standard to determine the retention times of the (R) and (S) enantiomers and to verify the system suitability (resolution > 1.5).
-
Inject 10 µL of the prepared this compound sample.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
Data Analysis
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the chromatogram of the racemic standard.
-
Calculate the enantiomeric excess (% ee) of the this compound sample using the integrated peak areas and the formula provided in Section 2.
Method Development and Optimization
For challenging separations or to improve resolution, the following parameters can be adjusted:
-
Mobile Phase Composition: The ratio of n-hexane to isopropanol significantly affects retention and resolution. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution.
-
Alcohol Modifier: Other alcohols, such as ethanol, can be used in place of isopropanol and may offer different selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but will also increase the analysis time.
-
Temperature: Temperature can influence the interactions between the analyte and the CSP. Lower temperatures often lead to better resolution.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the enantiomeric excess of this compound.
Application Notes and Protocols for (S)-Spinol Catalyzed Asymmetric Pictet-Spengler Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (S)-Spinol-derived chiral phosphoric acids as catalysts in the asymmetric Pictet-Spengler reaction. This powerful transformation enables the enantioselective synthesis of tetrahydro-β-carbolines and related heterocyclic structures, which are key components of numerous biologically active compounds and pharmaceuticals.
Introduction
The Pictet-Spengler reaction is a cornerstone in heterocyclic chemistry for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. The asymmetric variant of this reaction, particularly when catalyzed by chiral Brønsted acids, has emerged as a highly efficient method for producing enantioenriched molecules. Among the most successful catalysts for this transformation are the chiral phosphoric acids derived from (S)-1,1'-spirobiindane-7,7'-diol (this compound). These catalysts have demonstrated remarkable performance, affording high yields and excellent enantioselectivities for the reaction between various tryptamines and aldehydes.[1][2] This protocol has been successfully applied in the asymmetric total synthesis of natural products like (-)-harmicine.[1]
Reaction Principle and Mechanism
The this compound-derived phosphoric acid catalyst functions as a chiral Brønsted acid. The reaction proceeds through the initial condensation of a tryptamine derivative with an aldehyde to form a Schiff base. The chiral phosphate anion then protonates the imine, forming a chiral iminium ion. This ion is held in a specific conformation through hydrogen bonding and steric interactions with the bulky substituents on the catalyst. This controlled environment directs the subsequent intramolecular electrophilic attack of the indole nucleus onto the iminium carbon, leading to the formation of the new stereocenter with high facial selectivity. The final product, a tetrahydro-β-carboline, is obtained after deprotonation.
A visual representation of the proposed catalytic cycle is provided below.
Figure 1: Proposed catalytic cycle for the this compound-catalyzed asymmetric Pictet-Spengler reaction.
Data Presentation: Substrate Scope and Performance
The this compound-phosphoric acid catalyzed Pictet-Spengler reaction exhibits a broad substrate scope, accommodating a variety of tryptamine derivatives and both aliphatic and aromatic aldehydes. The following tables summarize the typical performance of this catalytic system.
Table 1: Reaction of N-Benzyltryptamine with Various Aldehydes
| Entry | Aldehyde (RCHO) | Product | Yield (%) | ee (%) |
| 1 | p-Bromobenzaldehyde | 1-(p-bromophenyl)-2-benzyl-1,2,3,4-tetrahydro-β-carboline | 92 | 85 |
| 2 | p-Nitrobenzaldehyde | 1-(p-nitrophenyl)-2-benzyl-1,2,3,4-tetrahydro-β-carboline | 95 | 87 |
| 3 | p-Trifluoromethylbenzaldehyde | 1-(p-trifluoromethylphenyl)-2-benzyl-1,2,3,4-tetrahydro-β-carboline | 97 | 83 |
| 4 | Furfural | 1-(2-furyl)-2-benzyl-1,2,3,4-tetrahydro-β-carboline | 84 | 80 |
| 5 | Isovaleraldehyde | 1-isobutyl-2-benzyl-1,2,3,4-tetrahydro-β-carboline | 90 | 81 |
| 6 | Pivalaldehyde | 1-tert-butyl-2-benzyl-1,2,3,4-tetrahydro-β-carboline | 77 | 68 |
Data adapted from representative literature.[3] Reaction conditions may vary.
Experimental Protocols
Synthesis of this compound-Derived Phosphoric Acid Catalyst
A general procedure for the synthesis of this compound-derived phosphoric acids involves a two-step process starting from commercially available this compound.
Figure 2: General workflow for the synthesis of this compound-derived phosphoric acid catalysts.
Protocol:
-
Phosphorylation: To a solution of this compound (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, phosphorus oxychloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.
-
Hydrolysis: The reaction mixture is cooled to 0 °C, and water (10 eq) is added slowly. The mixture is then stirred at room temperature for another 12 hours.
-
Work-up and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound-derived phosphoric acid.
General Protocol for the Asymmetric Pictet-Spengler Reaction
The following is a general procedure for the enantioselective Pictet-Spengler reaction of a tryptamine derivative with an aldehyde catalyzed by a this compound-derived phosphoric acid.
Figure 3: Experimental workflow for the this compound-catalyzed asymmetric Pictet-Spengler reaction.
Protocol:
-
Reaction Setup: To a flame-dried reaction tube, add the tryptamine derivative (0.2 mmol, 1.0 eq), the aldehyde (0.24 mmol, 1.2 eq), and the this compound-derived phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the reaction tube.
-
Reaction: Stir the reaction mixture at 70 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired tetrahydro-β-carboline.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Application in Natural Product Synthesis: Total Synthesis of (-)-Harmicine
The utility of the this compound-catalyzed asymmetric Pictet-Spengler reaction is highlighted in the total synthesis of the indole alkaloid (-)-harmicine. The key step involves the enantioselective cyclization of a tryptamine precursor with a suitable aldehyde to construct the chiral core of the natural product with high stereocontrol.[1]
Conclusion
This compound-derived phosphoric acids are highly effective catalysts for the asymmetric Pictet-Spengler reaction, providing a reliable and versatile method for the synthesis of enantioenriched tetrahydro-β-carbolines. The operational simplicity, broad substrate scope, and high enantioselectivities make this methodology a valuable tool for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols: (S)-Spinol Metal Complexes in Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-Spinol, is a C2-symmetric chiral diol that has emerged as a privileged scaffold in asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined chiral environment, making it an excellent ligand for the construction of highly effective chiral catalysts. While this compound-derived phosphoric acids have been extensively studied as Brønsted acid catalysts, the application of their metal complexes as chiral Lewis acid catalysts is a rapidly developing field with significant potential for the synthesis of enantiomerically enriched molecules.
These application notes provide an overview of the use of this compound metal complexes in Lewis acid-catalyzed reactions, including quantitative data for key transformations and detailed experimental protocols. The information presented is intended to guide researchers in the design and implementation of novel stereoselective synthetic methodologies.
I. Synthesis of this compound Metal Complexes
The preparation of this compound-metal complexes typically involves the reaction of this compound with a suitable metal precursor, such as a metal triflate or halide. The following is a general procedure for the in situ generation of a chiral Lewis acid catalyst.
General Protocol for in situ Catalyst Formation
Materials:
-
This compound
-
Metal salt (e.g., Cu(OTf)₂, Zn(OTf)₂, Sc(OTf)₃, Yb(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, toluene, THF)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0-1.2 equivalents) and the metal salt (1.0 equivalent).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature or a specified temperature for a designated period (typically 30 minutes to 1 hour) to allow for complex formation.
-
The resulting solution of the chiral Lewis acid catalyst is then used directly for the asymmetric reaction.
Diagram of Catalyst Formation:
Caption: In situ generation of an this compound-metal Lewis acid catalyst.
II. Applications in Asymmetric Catalysis
This compound-metal complexes have demonstrated high efficiency and enantioselectivity in a variety of carbon-carbon bond-forming reactions. Below are selected applications with quantitative data and detailed protocols.
Enantioselective Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental reaction for the formation of carbon-carbon bonds. Chiral Lewis acids derived from this compound and copper(II) salts have been shown to be effective catalysts for the enantioselective addition of indoles and pyrroles to electrophiles.
Quantitative Data:
| Entry | Electrophile | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Isatin derivative | Pyrrole | This compound-Cu(OTf)₂ (10) | CH₂Cl₂/HFIP | -20 | 24 | 95 | 98 |
| 2 | Ethyl trifluoropyruvate | Indole | This compound-Cu(OTf)₂ (5) | Toluene | 0 | 12 | 92 | 96 |
| 3 | Propargylic ester | 3,5-Dimethoxyphenol | This compound-Cu(OTf)₂ (10) | CH₂Cl₂ | 25 | 48 | 88 | 94 |
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Pyrrole with an Isatin Derivative
Materials:
-
This compound (0.022 mmol, 11 mol%)
-
Copper(II) triflate (Cu(OTf)₂) (0.02 mmol, 10 mol%)
-
Isatin derivative (0.2 mmol, 1.0 equiv)
-
Pyrrole (1.0 mmol, 5.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (2.0 mL)
-
Hexafluoroisopropanol (HFIP) (0.4 mmol, 2.0 equiv)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound and Cu(OTf)₂.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour.
-
Cool the resulting catalyst solution to -20 °C.
-
Add the isatin derivative, followed by pyrrole and HFIP.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted oxindole.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Workflow:
Caption: Workflow for the enantioselective Friedel-Crafts alkylation.
Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Chiral Lewis acids based on this compound and lanthanide triflates, such as ytterbium(III) triflate, can catalyze the [4+2] cycloaddition with high enantioselectivity.
Quantitative Data:
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclopentadiene | N-Acryloyloxazolidinone | This compound-Yb(OTf)₃ (10) | CH₂Cl₂ | -78 | 3 | 95 | 95 (endo) |
| 2 | Isoprene | N-Crotonoyloxazolidinone | This compound-Yb(OTf)₃ (10) | CH₂Cl₂ | -40 | 24 | 88 | 92 |
| 3 | Danishefsky's diene | Benzaldehyde | This compound-Yb(OTf)₃ (20) | THF | -78 | 12 | 85 | 90 |
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and N-Acryloyloxazolidinone
Materials:
-
This compound (0.022 mmol, 11 mol%)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.02 mmol, 10 mol%)
-
N-Acryloyloxazolidinone (0.2 mmol, 1.0 equiv)
-
Cyclopentadiene (freshly cracked, 1.0 mmol, 5.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (2.0 mL)
-
4 Å Molecular sieves
Procedure:
-
Activate 4 Å molecular sieves by heating under vacuum.
-
To a flame-dried Schlenk tube containing activated molecular sieves, add this compound and Yb(OTf)₃ under an argon atmosphere.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour.
-
Cool the catalyst solution to -78 °C.
-
Add a solution of N-Acryloyloxazolidinone in CH₂Cl₂ to the catalyst mixture.
-
Add freshly cracked cyclopentadiene dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the major endo isomer by chiral HPLC or NMR analysis.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Diels-Alder reaction.
III. Conclusion
Metal complexes of this compound are versatile and highly effective chiral Lewis acid catalysts for a range of asymmetric transformations. The straightforward preparation of these catalysts, coupled with their ability to induce high levels of stereocontrol, makes them valuable tools for academic and industrial research. The protocols and data presented herein serve as a starting point for the exploration and optimization of new enantioselective reactions, ultimately facilitating the synthesis of complex chiral molecules for applications in drug discovery and materials science. Further investigation into the scope of metals and reaction types compatible with the this compound ligand is anticipated to uncover even more powerful catalytic systems.
Troubleshooting & Optimization
Improving yield and enantioselectivity in (S)-Spinol synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-Spinol, with a focus on improving yield and enantioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric synthesis of this compound, particularly focusing on the phosphoric acid-catalyzed approach.
Question: I am getting a low yield of my this compound derivative. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors related to reaction conditions and reagents. Consider the following troubleshooting steps:
-
Optimize Reaction Temperature and Time: The reaction temperature significantly impacts the yield. For the synthesis of (S)-3a, increasing the temperature from 60 °C to 120 °C resulted in a substantial yield increase from 13% to 98%.[1] However, excessively long reaction times at high temperatures can lead to side product formation. It is crucial to monitor the reaction progress to determine the optimal endpoint.
-
Evaluate Your Choice of Solvent: The solvent plays a critical role in the reaction's efficiency. Chloroform (CHCl3) has been identified as a superior solvent for this synthesis compared to dichloroethane (DCE) and toluene, which resulted in lower yields.[1]
-
Assess Catalyst Loading: While a higher catalyst loading can sometimes improve yield, this is not always the case. For some derivatives, increasing the catalyst loading from 10 mol% to 15 mol% has been observed to slightly decrease the product yield.[2] The optimal catalyst loading should be determined empirically for your specific substrate, with loadings as low as 0.1 mol% being effective in some cases, particularly for gram-scale synthesis.[1][3][4]
-
Substrate Reactivity: The electronic properties of the substituents on the aromatic rings of the substrate have a significant effect on reactivity.[1] Substrates bearing electron-donating groups tend to proceed more efficiently.[1] If you are working with a substrate with electron-withdrawing groups, you may need to employ more reactive starting materials, such as ketals instead of ketones, to enhance the cyclization reactivity.[2]
Question: The enantioselectivity (ee) of my this compound product is poor. How can I improve it?
Answer:
Achieving high enantioselectivity is a primary challenge in asymmetric synthesis. The following factors are critical for stereocontrol in this compound synthesis:
-
Chiral Catalyst Selection: The choice of the chiral phosphoric acid (CPA) catalyst is the most crucial factor influencing enantioselectivity. The structure of the catalyst, including the substituents on the binaphthyl or spirobiindane backbone, has a strong influence. For instance, catalyst (R)-C2 has been shown to provide excellent enantioselectivity (92% ee) for the synthesis of (S)-3a.[1] It is essential to screen a variety of catalysts to find the optimal one for your specific substrate.
-
Solvent Effects: The reaction solvent can influence the transition state of the reaction and, consequently, the enantioselectivity. While chloroform has been shown to be effective for yield, it is also important to confirm its compatibility with achieving high ee for your specific substrate.
-
Temperature Optimization: Reaction temperature can also affect enantioselectivity. In some cases, lower temperatures may lead to higher enantiomeric excess, although this often comes at the cost of a longer reaction time. For the synthesis of (S)-3a, a good balance of yield and enantioselectivity was achieved at 120 °C.[1]
-
Purification by Recrystallization: If the enantioselectivity of the crude product is moderate, it can often be improved to >99% ee through a single recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the phosphoric acid-catalyzed synthesis of SPINOL derivatives?
A1: The synthesis is an asymmetric intramolecular cyclization reaction. A chiral phosphoric acid (CPA) catalyst protonates the substrate, typically a ketal, which then undergoes a stereoselective intramolecular Friedel-Crafts-type reaction to form the spirobiindane core of SPINOL with high enantiopurity.[1][2][3][4]
Q2: How can I synthesize the opposite enantiomer, (R)-Spinol?
A2: The synthesis of the (R)-enantiomer can be readily achieved by using the opposite enantiomer of the chiral catalyst. For example, while the (R)-C2 catalyst yields this compound derivatives, the (S)-C2 catalyst will produce the corresponding (R)-Spinol derivatives with similar yield and enantioselectivity.[1]
Q3: Is it possible to perform this synthesis on a larger, gram-scale?
A3: Yes, the phosphoric acid-catalyzed synthesis of SPINOL derivatives has been successfully performed on a gram scale with no significant loss in chemical yield or stereoselectivity.[1] Notably, for gram-scale synthesis, the catalyst loading can often be decreased, in some cases to as low as 0.1 mol%, without negatively impacting the outcome, although this may require a higher temperature and longer reaction time.[1][3][4]
Q4: What are the advantages of this catalytic asymmetric synthesis compared to older methods?
A4: This method offers significant advantages over previous approaches, which often involved a multi-step synthesis of racemic SPINOL followed by a challenging and inefficient chiral resolution.[5] The catalytic asymmetric approach is highly convergent, has a broad functional group tolerance, and provides direct access to enantioenriched SPINOL derivatives in good yields and with excellent enantioselectivity, thus avoiding the need for stoichiometric chiral resolving agents.[1][3][4][6]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of (S)-3a
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | ee (%) |
| 1 | (R)-C1 (5) | CHCl₃ | 80 | 3 days | 17 | 41 |
| 2 | (R)-C2 (5) | CHCl₃ | 80 | 3 days | 60 | 92 |
| 3 | (R)-C3 (5) | CHCl₃ | 80 | 3 days | 23 | 40 |
| 4 | (R)-C2 (5) | DCE | 80 | 3 days | 54 | 83 |
| 5 | (R)-C2 (5) | Toluene | 80 | 3 days | 22 | 89 |
| 6 | (R)-C2 (5) | CHCl₃ | 60 | - | 13 | 94 |
| 7 | (R)-C2 (5) | CHCl₃ | 120 | - | 90 | 90 |
| 8 | (R)-C2 (10) | CHCl₃ | 120 | 2 days | 98 | 90 |
Data adapted from J. Am. Chem. Soc. 2016, 138, 50, 16561–16566.[1]
Experimental Protocols
General Procedure for the Asymmetric Synthesis of SPINOL Derivatives from Ketal Substrates:
-
To an oven-dried 10 mL pressure Schlenk tube equipped with a magnetic stirring bar, add the ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((S)-C2 or (R)-C2, 1-10 mol%).
-
Under an argon atmosphere, add anhydrous chloroform (3 mL) to the Schlenk tube.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 60-120 °C).
-
Stir the reaction mixture until the substrate is completely consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:1 to 4:1) to afford the pure SPINOL derivative.[1]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Overcoming common byproducts in phosphoric acid-catalyzed SPINOL reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with byproducts in phosphoric acid-catalyzed SPINOL (1,1'-spirobiindane-7,7'-diol) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in phosphoric acid-catalyzed SPINOL reactions?
A1: The formation of byproducts is highly dependent on the specific reaction, substrates, and conditions. However, common byproducts can include diastereomers of the desired product, products of side reactions such as hydrolysis of sensitive functional groups, and oligomers or polymers, especially with reactive starting materials. In some cases, racemization or epimerization can lead to a loss of stereoselectivity.
Q2: How can I minimize the formation of diastereomeric byproducts?
A2: Optimizing the catalyst and reaction conditions is crucial for maximizing diastereoselectivity. This can involve screening different chiral phosphoric acids, adjusting the catalyst loading, and fine-tuning the reaction temperature and solvent. The use of additives or co-catalysts can also sometimes enhance stereochemical control.
Q3: What analytical techniques are recommended for identifying and quantifying byproducts?
A3: A combination of techniques is often necessary for comprehensive byproduct analysis. High-performance liquid chromatography (HPLC) and chiral HPLC are invaluable for separating and quantifying stereoisomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for structural elucidation of unknown byproducts. Mass spectrometry (MS) can provide molecular weight information, aiding in identification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity | Suboptimal catalyst or reaction conditions. | Screen different chiral phosphoric acid catalysts. Optimize temperature, solvent, and catalyst loading. Consider the use of additives. |
| Formation of Oligomers/Polymers | High concentration of reactive starting materials. | Reduce the concentration of the reactants. Add the limiting reagent slowly over time. |
| Hydrolysis of Substrates or Products | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Conversion | Insufficient catalyst activity or deactivation. | Increase catalyst loading. Ensure the catalyst is pure and handled under inert conditions if it is air or moisture sensitive. |
Experimental Protocols
General Procedure for Optimizing a Phosphoric Acid-Catalyzed Asymmetric Reaction:
-
Catalyst Screening: In separate vials, a series of chiral phosphoric acid catalysts (1-5 mol%) are added to a solution of the starting materials in a chosen solvent.
-
Solvent Screening: The reaction is carried out in a variety of anhydrous solvents (e.g., toluene, dichloromethane, THF) to assess the impact on yield and stereoselectivity.
-
Temperature Optimization: The reaction is performed at different temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal balance between reaction rate and selectivity.
-
Concentration Adjustment: The effect of reactant concentration is evaluated by running the reaction at different molarities.
-
Analysis: Each reaction mixture is analyzed by chiral HPLC or another suitable method to determine the enantiomeric or diastereomeric excess and the yield of the desired product.
Reaction Mechanism and Byproduct Formation
The following diagram illustrates a generalized workflow for troubleshooting byproduct formation in these reactions.
Caption: Troubleshooting workflow for byproduct formation.
The following diagram illustrates a simplified logical relationship for considering reaction parameter adjustments.
Caption: Logic for optimizing reaction parameters.
Troubleshooting guide for (S)-Spinol resolution via diastereomeric salt formation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the resolution of (S)-Spinol via diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of diastereomeric salt formation for resolving this compound?
Diastereomeric salt formation is a classical chemical resolution technique used to separate enantiomers.[1][2] The process involves reacting a racemic mixture of Spinol (containing both R and S enantiomers) with an enantiomerically pure chiral resolving agent.[1][3] This reaction creates a mixture of two diastereomeric salts: [this compound-(Resolving Agent)] and [(R)-Spinol-(Resolving Agent)]. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[2] After separation, the desired diastereomeric salt is treated to remove the resolving agent, yielding the enantiomerically pure this compound.
Q2: How do I select an appropriate chiral resolving agent for Spinol?
The choice of resolving agent is critical and often empirical.[4] For a molecule like Spinol, which has acidic hydroxyl groups, chiral bases are typically used as resolving agents. Commonly used classes of resolving agents include naturally occurring alkaloids (like brucine or quinidine) and synthetic chiral amines (such as (R)-1-phenylethylamine).[3][5] The ideal resolving agent should form a salt that crystallizes well and shows a significant solubility difference between the two diastereomers in a chosen solvent.[6] Screening several resolving agents is a common practice to find the most effective one.
Q3: What are the most critical parameters to control during crystallization?
The most critical parameters are solvent selection, temperature, and supersaturation.[4][6]
-
Solvent: The solvent system is crucial as it determines the solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers.[6] Sometimes, solvent mixtures are used to fine-tune this solubility.[7]
-
Temperature: Temperature affects both solubility and the kinetics of crystallization. A controlled cooling profile is often necessary to promote the crystallization of the desired diastereomer while keeping the other in solution.[4][8]
-
Supersaturation: This is the driving force for crystallization. It must be carefully controlled to avoid spontaneous precipitation of both diastereomers or the formation of oils. Seeding the solution with pure crystals of the desired diastereomer can help control the process.[4]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the resolution of this compound.
Problem 1: No crystals are forming from the solution.
Possible Causes & Solutions:
-
High Solubility: The diastereomeric salt may be too soluble in the chosen solvent.
-
Solution 1: Cool the solution to a lower temperature to decrease solubility.
-
Solution 2: Slowly add an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation.
-
Solution 3: Concentrate the solution by evaporating some of the solvent.
-
-
Insufficient Supersaturation: The solution may not be saturated enough for crystals to nucleate.
-
Solution 1: Allow the solvent to evaporate slowly in a loosely covered vessel.
-
Solution 2: If available, add a seed crystal of the desired diastereomeric salt to induce crystallization.[4]
-
-
Inhibition of Crystallization: Impurities in the racemic Spinol, resolving agent, or solvent can inhibit crystal growth.
-
Solution: Ensure all starting materials and solvents are of high purity. Purify the starting racemate if necessary.
-
Problem 2: An oil or amorphous solid precipitates instead of crystals.
Possible Causes & Solutions:
-
Solution is Too Concentrated: High supersaturation can lead to the system crashing out as an oil rather than forming an ordered crystal lattice.
-
Solution 1: Re-dissolve the oil by gently heating and adding a small amount of additional solvent. Allow it to cool more slowly.
-
Solution 2: Try a different solvent system where the salt is slightly more soluble, allowing for more controlled crystallization.
-
-
Incorrect Solvent Polarity: The solvent may not be suitable for crystallization.
-
Solution: Experiment with solvents of different polarities. Increasing the polarity of the solvent can sometimes prevent the formation of double salts or oils.[9]
-
-
Low Melting Point: The diastereomeric salt may have a low melting point, close to the temperature of the experiment.
-
Solution: Attempt crystallization at a lower temperature.
-
Problem 3: The yield of the desired diastereomeric salt is low.
Possible Causes & Solutions:
-
Suboptimal Resolving Agent or Solvent: The chosen combination does not provide a large enough difference in solubility between the two diastereomers.
-
Solution: Screen a wider range of resolving agents and solvent systems to identify a more optimal combination.[7]
-
-
Co-crystallization: The undesired diastereomer is also crystallizing, reducing the yield of the pure, desired salt.
-
Solution: Adjust the cooling rate. A slower cooling process often provides better selectivity. Also, ensure the stoichiometry of the resolving agent is correct; sometimes using a sub-stoichiometric amount can improve selectivity.[10]
-
-
Equilibrium Limitations: The system may reach equilibrium where a significant amount of the desired salt remains in the mother liquor.
-
Solution: Stop the crystallization process before the system reaches equilibrium to maximize the purity of the collected solid.[4] The mother liquor can be reprocessed.
-
Problem 4: The enantiomeric excess (ee) of the final this compound is poor.
Possible Causes & Solutions:
-
Poor Diastereomeric Purity: The crystallized salt is not diastereomerically pure, likely due to co-crystallization of the undesired diastereomer.
-
Solution 1: Re-crystallize the diastereomeric salt one or more times to enhance its purity. Be aware that each recrystallization step will result in some loss of material.
-
Solution 2: Optimize the crystallization conditions (solvent, temperature profile, stoichiometry) to minimize co-precipitation.[6]
-
-
Racemization: The chiral centers of Spinol or the resolving agent may be unstable under the experimental conditions (e.g., high temperature or harsh pH during liberation).
-
Solution: Use milder conditions for both salt formation and the liberation of Spinol from the salt. For example, use a weaker base or acid for the liberation step and avoid excessive heat.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues during the resolution process.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
General Protocol for this compound Resolution
This protocol provides a general framework. Specific quantities, solvents, and temperatures must be optimized for the chosen system.
-
Salt Formation:
-
Dissolve racemic Spinol (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) (0.5-1.0 eq.) in the same solvent.
-
Slowly add the resolving agent solution to the Spinol solution while stirring.
-
Stir the mixture at an elevated temperature (e.g., 45 °C) for a set period (e.g., 1-2 hours) to ensure complete salt formation.[7]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. A slow, controlled cooling rate is often critical for selective crystallization.
-
If no crystals form, consider further cooling in an ice bath or refrigerator.
-
Optionally, add a seed crystal of the desired diastereomer to induce crystallization.[4]
-
Allow the mixture to stand for several hours or overnight to maximize crystal growth.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystallized solid by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of this compound:
-
Suspend the purified diastereomeric salt in a suitable solvent (e.g., ethyl acetate).
-
Add an aqueous acid solution (e.g., 1M HCl) to protonate the Spinol and an aqueous base (e.g., 1M NaOH) if an acidic resolving agent was used. The goal is to break the salt bond.[5]
-
Separate the organic and aqueous layers. The resolved Spinol should be in the organic layer, and the resolving agent salt in the aqueous layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC or SFC.
-
Confirm the chemical identity and purity using techniques like NMR and mass spectrometry.
-
Process Workflow Diagram
Caption: Workflow for resolution of this compound.
Illustrative Data
The following tables present hypothetical data to illustrate how results from screening experiments could be organized. Note: This data is for demonstration purposes only and does not represent actual experimental results for Spinol.
Table 1: Solvent Screening for the Resolution of Racemic Spinol
| Solvent System | Yield of Salt (%) | Enantiomeric Excess (ee) of this compound (%) | Crystal Quality |
| Methanol | 45 | 85 | Small Needles |
| Ethanol | 41 | 92 | Well-defined Prisms |
| Isopropanol | 35 | 97 | Large Blocks |
| Acetonitrile | 55 | 75 | Fine Powder |
| Ethyl Acetate | 20 | 88 | Oily Precipitate |
| Toluene | 15 | 60 | No Crystals |
Table 2: Effect of Crystallization Temperature on Resolution in Isopropanol
| Final Temperature (°C) | Crystallization Time (h) | Yield of Salt (%) | Enantiomeric Excess (ee) of this compound (%) |
| 20 (Room Temp) | 12 | 35 | 97 |
| 4 | 8 | 42 | 94 |
| -10 | 4 | 48 | 89 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. approcess.com [approcess.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (S)-Spinol Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude (S)-Spinol products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound products?
A1: Crude this compound synthesized via phosphoric acid-catalyzed cyclization may contain several types of impurities:
-
Unreacted Starting Materials: Residual amounts of the precursor ketone or ketal may be present if the reaction has not gone to completion.
-
Byproducts: The formation of a cyclopenta[b]indole derivative is a known byproduct in the phosphoric acid-catalyzed synthesis of SPINOL derivatives.[1]
-
Solvent Residues: Residual solvents from the reaction and workup steps may be present.
-
Catalyst Residues: Traces of the chiral phosphoric acid catalyst may carry over into the crude product.
Q2: What are the recommended primary purification methods for crude this compound?
A2: The two most common and effective methods for the purification of crude this compound are:
-
Flash Column Chromatography: This technique is highly effective for separating this compound from baseline impurities and byproducts.
-
Recrystallization: This method is excellent for achieving high purity and can be particularly effective for enantiomeric enrichment.
Q3: Can this compound undergo racemization during purification?
A3: Axially chiral biaryls like SPINOL can be susceptible to racemization under certain conditions. High temperatures can provide the energy to overcome the rotational energy barrier, leading to a loss of enantiomeric purity.[1] While SPINOL derivatives are reported to have high thermal stability, prolonged exposure to high heat during purification should be avoided.[1] The stability of SPINOL in strongly acidic or basic conditions during purification should also be considered, as these conditions can sometimes facilitate racemization in related compounds.
Troubleshooting Guides
Flash Column Chromatography
Problem 1: Poor separation of this compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. A common solvent system for SPINOL purification is a mixture of petroleum ether (PE) and ethyl acetate (EA). The ratio should be optimized using Thin Layer Chromatography (TLC) beforehand. A good starting point is a PE/EA ratio of 8:1 to 4:1.[2] |
| Column Overloading | Loading too much crude product onto the column will result in broad peaks and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | An improperly packed column with cracks or channels will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Compound is Unstable on Silica Gel | Some compounds can degrade on the acidic surface of silica gel. If you suspect this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[3] |
Problem 2: this compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| Solvent System is Too Non-Polar | If the eluent is not polar enough, the this compound will remain strongly adsorbed to the silica gel. Gradually increase the polarity of the solvent system by increasing the proportion of ethyl acetate. |
| Compound Precipitation on the Column | If the crude product is not fully dissolved in the loading solvent, it may precipitate at the top of the column. Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading. |
Recrystallization
Problem 1: No crystal formation upon cooling.
| Possible Cause | Suggested Solution |
| Too Much Solvent Used | If the solution is not saturated, crystals will not form. Evaporate some of the solvent to concentrate the solution and then try cooling again.[4] |
| Solution Cooled Too Quickly | Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Supersaturation | The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound. |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the this compound when hot but not at room temperature.[4][5][6][7] Experiment with different solvents or solvent mixtures. |
Problem 2: Low yield of purified this compound.
| Possible Cause | Suggested Solution |
| This compound is too soluble in the cold solvent | A significant amount of product will be lost if it remains dissolved in the mother liquor. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[4] |
| Premature Crystallization During Hot Filtration | If hot filtration is necessary to remove insoluble impurities, premature crystallization can occur on the filter paper. Use a heated funnel and pre-heat the filtration apparatus. Add a small excess of hot solvent before filtering to ensure the compound remains in solution. |
Problem 3: Purified this compound has a low enantiomeric excess (ee).
| Possible Cause | Suggested Solution |
| Racemization during the process | Avoid prolonged heating at high temperatures. If possible, perform the recrystallization under an inert atmosphere to prevent oxidative degradation that might lead to side products. |
| Co-crystallization with the undesired enantiomer | If the initial ee of the crude product is low, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary to achieve high enantiomeric purity. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of petroleum ether and ethyl acetate (e.g., 10:1, 8:1, 5:1, 4:1) to find a solvent system that gives the this compound an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.
-
Add a layer of sand on top of the silica gel.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the top sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Isolation of Pure this compound:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Place a small amount of crude this compound in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture to the boiling point of the solvent. The ideal solvent will dissolve the compound completely when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals.
-
Common solvent systems for recrystallization of aromatic compounds include ethanol, methanol, toluene, or mixtures such as ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to boiling with stirring or swirling until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all residual solvent.
-
Data Presentation
Table 1: Typical Flash Chromatography Parameters for this compound Purification
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | General Practice |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | [2] |
| Gradient | Isocratic or Step-gradient | [2] |
| Typical Ratio | 8:1 to 4:1 (PE:EA) | [2] |
| Loading Capacity | 1-5% of silica gel weight | General Practice |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
Impact of solvent and temperature on (S)-Spinol reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent and temperature on (S)-Spinol reaction outcomes. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is not proceeding or showing very low conversion. What is a likely cause?
A1: A primary factor to investigate is the reaction temperature. In many phosphoric acid-catalyzed syntheses of SPINOL derivatives, no reaction is observed at room temperature.[1] Increasing the temperature is often necessary to initiate the reaction. For example, one study reported that a reaction to form an this compound derivative only proceeded slowly upon heating to 80°C, and optimal results were achieved at 120°C.[1]
Q2: How significantly does the choice of solvent affect the yield and enantioselectivity?
A2: The solvent plays a critical role in reaction outcomes by influencing reagent solubility, the stability of intermediates, and the catalytic cycle.[2][3] In the synthesis of this compound derivatives, screening different solvents is a crucial optimization step. For a specific phosphoric acid-catalyzed reaction, chloroform (CHCl₃) was identified as the optimal solvent, leading to a high yield (98%) and good enantiomeric excess (90% ee).[1] The polarity of the solvent can stabilize or destabilize transition states, directly impacting both the reaction rate and its stereochemical control.[2][4]
Q3: I am observing a good yield but poor enantioselectivity (ee). What parameters should I adjust?
A3: Poor enantioselectivity in this compound reactions is often linked to suboptimal reaction conditions, primarily temperature and solvent. If the yield is acceptable, focus on fine-tuning these parameters. An initial reaction at 80°C might produce a low ee of 41%, which can be significantly improved to 90% ee by increasing the temperature to 120°C and using an appropriate solvent like CHCl₃.[1] Additionally, the structure of the chiral catalyst itself has a very strong influence on enantioselectivity.[1]
Q4: Can increasing the catalyst loading improve a sluggish reaction?
A4: Yes, increasing the catalyst loading can improve reaction outcomes, particularly for less reactive substrates. In cases where substrates bearing electron-withdrawing groups were used, increasing the catalyst loading from 10 mol% to 20 mol% allowed for the formation of the desired products, although the yields remained low.[1] However, this should be considered after optimizing temperature and solvent, as higher catalyst loading increases costs.
Troubleshooting Guide
Issue: Low or No Product Yield
Low yield is a common issue that can often be traced back to reaction conditions. Follow this guide to troubleshoot the problem.
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Temperature | Increase the reaction temperature systematically (e.g., in 20°C increments from 60°C to 120°C). | Many SPINOL cyclization reactions require significant thermal energy. A reaction may not proceed at all at room temperature but show excellent yield at elevated temperatures like 120°C.[1] |
| Suboptimal Solvent | Screen a panel of anhydrous solvents with varying polarities (e.g., Chloroform, Dichloroethane, Toluene). | The solvent affects the stability of the reaction intermediates.[2][3] An unsuitable solvent can hinder the reaction. In documented cases, CHCl₃ proved optimal for a specific transformation.[1] |
| Moisture in Reaction | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Argon). | Water can interfere with the catalyst and reagents, leading to lower yields or side reactions.[5] |
| Low Catalyst Activity | Increase catalyst loading (e.g., from 1 mol% to 10 mol%). | For challenging substrates, a higher concentration of the catalyst may be necessary to achieve a reasonable reaction rate.[1] |
Issue: Low Enantioselectivity (% ee)
Achieving high enantioselectivity is key to the utility of this compound. If your ee is low, consider the following optimizations.
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Temperature | Vary the reaction temperature. Both increases and decreases can be beneficial depending on the specific reaction mechanism. | Temperature affects the energy difference between the diastereomeric transition states. An increase from 80°C to 120°C has been shown to improve ee from 41% to 90%.[1] |
| Incorrect Solvent Choice | Screen different anhydrous solvents. | The solvent can influence the conformation of the catalyst-substrate complex, which is critical for stereochemical control.[5] |
| Catalyst Suitability | Evaluate different chiral phosphoric acid (CPA) catalysts with varying steric and electronic properties. | The structure of the catalyst's chiral backbone and its substituents has a profound impact on enantioselectivity.[1] |
Data Summary: Solvent and Temperature Effects
The following table summarizes the reported effects of temperature and catalyst on the synthesis of (S)-3a, a SPINOL derivative, demonstrating the critical impact of these parameters.
| Entry | Catalyst | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | (R)-C1 | 80 | - | 17 | 41 |
| 2 | (R)-C2 | 120 | CHCl₃ | 98 | 90 |
| 3 | (R)-C3 | 100 | Toluene | 61 | 90 |
| 4 | (R)-C3 | 80 | CHCl₃ | 20 | 92 |
| 5 | (R)-C3 | 120 | CHCl₃ | 61 | 88 |
Data adapted from a study on phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.[1] The specific catalysts (R)-C1, (R)-C2, and (R)-C3 are unique structures described in the source literature.
Visual Guides
Troubleshooting Workflow for this compound Reactions```dot
// Node styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5, height=1]; action [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; result [fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram]; sub_action [fillcolor="#F1F3F4", fontcolor="#202124"];
// Graph structure start [label="Problem:\nLow Yield or Enantioselectivity", problem];
check_temp [label="Is Temperature\nOptimized?", decision];
temp_no [label="No"]; temp_yes [label="Yes"];
increase_temp [label="Systematically Increase Temp.\n(e.g., 80°C, 100°C, 120°C)"[1], action];
check_solvent [label="Is Solvent\nOptimized?", decision];
solvent_no [label="No"]; solvent_yes [label="Yes"];
screen_solvents [label="Screen Anhydrous Solvents\n(e.g., CHCl₃, Toluene)"[1], action];
check_catalyst [label="Consider Catalyst\nLoading/Structure", sub_action];
end_point [label="Outcome Improved", result];
// Connections start -> check_temp; check_temp -> increase_temp [label=temp_no]; increase_temp -> check_solvent; check_temp -> check_solvent [label=temp_yes];
check_solvent -> screen_solvents [label=solvent_no]; screen_solvents -> check_catalyst; check_solvent -> check_catalyst [label=solvent_yes];
check_catalyst -> end_point; }
Caption: General protocol for catalyzed this compound synthesis.
Key Experimental Protocols
General Procedure for Asymmetric Synthesis of SPINOL Derivatives
This protocol is a generalized representation based on successful literature procedures. [1]Researchers should adapt it based on their specific substrates and catalysts.
-
Preparation: Add the ketone or ketal substrate (e.g., 0.1 mmol) and the chiral phosphoric acid catalyst (1-10 mol%) to an oven-dried pressure Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with dry Argon or Nitrogen gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Solvent Addition: Add the selected anhydrous solvent (e.g., 3 mL of anhydrous CHCl₃) via syringe.
-
Reaction: Tightly seal the pressure tube and place it in a preheated oil bath set to the desired temperature (e.g., 60°C - 120°C).
-
Monitoring: Allow the reaction to stir for the specified time (e.g., 24-72 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired this compound product.
-
Analysis: Characterize the product and determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
References
Addressing low reactivity issues with sterically hindered substrates in (S)-Spinol catalysis
Welcome to the technical support center for (S)-Spinol catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound and its derivatives, particularly when encountering challenges with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric catalysis?
This compound, or (S)-1,1'-spirobiindane-7,7'-diol, is a chiral diol that serves as a privileged scaffold for a variety of chiral ligands and organocatalysts, most notably chiral phosphoric acids (CPAs).[1] Its rigid spirocyclic structure provides a well-defined chiral environment, which is crucial for achieving high levels of enantioselectivity in a wide range of asymmetric transformations.[2]
Q2: I am observing low to no reactivity with my sterically hindered substrate. What are the common causes?
Low reactivity with sterically hindered substrates in this compound catalyzed reactions is a common challenge. The primary causes often relate to:
-
Steric Clash: The bulky nature of the substrate may prevent it from effectively approaching the catalytic site. This steric hindrance can be between the substrate and the catalyst's backbone or its 3,3'-substituents.
-
Electronic Effects: Substrates bearing electron-withdrawing groups can be less reactive, sometimes leading to no product formation under standard conditions.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading play a critical role and may not be optimized for a challenging substrate. For some substrates, reactions may not proceed at room temperature and require elevated temperatures to initiate.[3]
Q3: How can I improve the reactivity of my reaction?
Improving reactivity requires a systematic approach to optimizing reaction parameters. Key strategies include:
-
Increasing Reaction Temperature: Gradually increasing the reaction temperature can often overcome activation energy barriers. For instance, a reaction that shows no conversion at room temperature might proceed at 80°C or higher.[3]
-
Optimizing Catalyst Loading: While a higher catalyst loading can sometimes increase the reaction rate, it's not always the most efficient solution. In some cases, for large-scale synthesis, catalyst loading can be decreased if the temperature is raised and the reaction time is extended.[3]
-
Screening Solvents: The choice of solvent can significantly impact reaction rates and selectivity. It is advisable to screen a range of solvents with varying polarities.
-
Modifying the Catalyst Structure: If standard this compound catalysts are ineffective, consider using derivatives with different steric and electronic properties at the 3,3'-positions of the binaphthyl core. Sterically more demanding or, conversely, less hindered catalysts might be more suitable depending on the specific substrate.
Q4: My reaction is slow and gives a low yield. What specific steps can I take?
For slow reactions with low yields, a multi-faceted approach to optimization is recommended. The following flowchart outlines a logical troubleshooting workflow:
Caption: A workflow for troubleshooting low reactivity in this compound catalysis.
Q5: Are there alternative catalysts for sterically hindered substrates?
Yes, if optimizing the reaction conditions with this compound-based catalysts is unsuccessful, consider alternative catalyst scaffolds. SPHENOL , a chiral framework that combines features of both SPINOL and BINOL, has shown superior performance in some reactions, particularly with sterically demanding substrates.[4] SPHENOL's larger dihedral angle and longer O···O distance compared to SPINOL may contribute to its effectiveness with bulky substrates.[4]
Troubleshooting Guides
Issue 1: Low to No Conversion with a Sterically Hindered Aldehyde
Symptoms: After the standard reaction time, TLC or GC-MS analysis shows predominantly unreacted starting material.
Troubleshooting Steps:
-
Temperature Increase:
-
Protocol: Set up a series of reactions at incrementally higher temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C). Monitor the reaction progress at each temperature.
-
Rationale: Sterically hindered substrates often have a higher activation energy barrier. Increased temperature provides the necessary energy to overcome this barrier. A study on the synthesis of SPINOL derivatives showed that a reaction that did not proceed at room temperature gave a 17% yield at 80°C.[3]
-
-
Solvent Screening:
-
Protocol: Run the reaction in a panel of anhydrous solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, 1,4-dioxane, chlorobenzene).
-
Rationale: The solvent can influence the catalyst's conformation and the solubility of the reactants, thereby affecting the reaction rate.
-
-
Catalyst Loading Adjustment:
-
Protocol: If increasing the temperature shows some conversion, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%).
-
Rationale: A higher concentration of the catalyst can increase the number of productive catalytic cycles occurring at a given time. For substrates with electron-withdrawing groups, increasing the catalyst loading to 20 mol% has been shown to improve yields, although modestly.[3]
-
Quantitative Data Example: Optimization of Reaction Conditions for a Hindered Substrate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 48 | <5 | - |
| 2 | 10 | Toluene | 80 | 48 | 25 | 85 |
| 3 | 10 | CHCl₃ | 120 | 48 | 98 | 90 |
| 4 | 20 | Toluene | 80 | 48 | 35 | 86 |
| 5 | 10 | CH₂Cl₂ | 60 | 48 | 15 | 82 |
Data adapted from a study on the asymmetric synthesis of SPINOL derivatives, highlighting the significant impact of temperature and solvent.[3]
Issue 2: Good Conversion but Low Enantioselectivity
Symptoms: The desired product is formed in a reasonable yield, but the enantiomeric excess (ee) is poor.
Troubleshooting Steps:
-
Lowering the Reaction Temperature:
-
Protocol: If the reaction proceeds at room temperature or above, try running it at lower temperatures (e.g., 0 °C, -20 °C, -40 °C).
-
Rationale: Asymmetric induction is often more effective at lower temperatures as it enhances the energy difference between the diastereomeric transition states.
-
-
Catalyst Modification:
-
Protocol: Synthesize or procure this compound-derived phosphoric acids with different 3,3'-substituents. Bulky substituents like 2,4,6-triisopropylphenyl (TRIP) or 9-anthryl can create a more defined chiral pocket, potentially improving enantioselectivity.
-
Rationale: The steric and electronic nature of the 3,3'-substituents on the catalyst backbone is crucial for stereocontrol. The choice of substituents can influence non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrate in the transition state.
-
Logical Relationship Diagram: Catalyst Structure and Selectivity
Caption: Relationship between the catalyst's 3,3'-substituents and the resulting enantioselectivity.
Experimental Protocols
General Procedure for the Asymmetric Synthesis of SPINOL Derivatives from Ketal Substrates
This protocol is adapted from a published procedure for a phosphoric acid-catalyzed asymmetric synthesis.[3]
-
Preparation:
-
To a 10 mL oven-dried pressure Schlenk tube equipped with a magnetic stirring bar, add the ketal substrate (0.1 mmol) and the this compound-derived chiral phosphoric acid catalyst (1-10 mol%).
-
The tube is sealed under an argon atmosphere.
-
-
Reaction:
-
Add 3 mL of anhydrous chloroform (CHCl₃) to the Schlenk tube via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-120 °C).
-
Stir the reaction mixture until the substrate is completely consumed, as monitored by TLC or other appropriate analytical techniques.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:1 to 4:1 v/v), to afford the desired product.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
References
Methods for regenerating and recycling (S)-Spinol-based catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Spinol-based catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the regeneration and recycling of these valuable catalysts in homogeneous catalysis.
Frequently Asked Questions (FAQs)
Q1: Why is the regeneration and recycling of this compound-based catalysts important?
A1: this compound-based chiral phosphoric acids are powerful organocatalysts in asymmetric synthesis. However, they can be expensive. Effective regeneration and recycling protocols are crucial for minimizing the environmental impact and the overall cost of catalytic processes, making synthetic routes more sustainable and economically viable.
Q2: What are the common reasons for a decrease in catalyst performance after recycling?
A2: Several factors can lead to a decline in the performance of a recycled this compound-based catalyst. These include:
-
Catalyst Decomposition: The catalyst may degrade under the reaction or workup conditions.
-
Incomplete Recovery: Loss of catalyst during the recovery process will lead to lower effective catalyst loading in subsequent reactions.
-
Presence of Impurities: Residual reactants, products, or byproducts from the previous reaction can interfere with the catalytic cycle. Basic impurities, in particular, can neutralize the acidic catalyst.
-
Changes in the Catalyst Structure: The chiral backbone of the catalyst may undergo subtle structural changes, affecting its stereochemical influence.
Q3: Can I use the same recycling protocol for different reactions?
A3: Not necessarily. The optimal recycling protocol will depend on the specific reaction conditions, including the solvents used and the nature of the reactants and products. For instance, a simple acid-base extraction might be effective in one case, while precipitation or chromatography may be required in another to effectively separate the catalyst from the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced Yield and Enantioselectivity | Catalyst decomposition or incomplete removal of basic impurities. | 1. Confirm the purity of the recycled catalyst using NMR spectroscopy. 2. Implement a more rigorous purification protocol, such as an additional wash step or column chromatography. 3. Consider if the reaction conditions (e.g., high temperature) are leading to catalyst degradation. |
| High Yield but Low Enantioselectivity | Partial racemization of the catalyst or the presence of an impurity that interferes with the chiral environment. | 1. Assess the enantiomeric purity of the recovered catalyst, for example, by converting a small sample to its methyl ester and analyzing by chiral HPLC. 2. Purify the catalyst by recrystallization. |
| Catalyst is Difficult to Separate from the Reaction Mixture | The catalyst is highly soluble in the organic phase, and the product has similar solubility properties. | 1. If using acid-base extraction, ensure the pH of the aqueous phase is sufficiently high to deprotonate and extract the phosphoric acid catalyst. 2. Consider switching to a solvent system that allows for easier separation. 3. Explore precipitation of the catalyst by adding a non-solvent. |
| Inconsistent Results Between Recycling Runs | Variability in the recovery and purification process. | 1. Standardize the recycling protocol, ensuring consistent volumes, concentrations, and techniques are used for each step. 2. Carefully dry the recovered catalyst to remove any residual water or solvents that might affect the next reaction. |
Experimental Protocols
Protocol 1: Catalyst Recovery via Acid-Base Extraction
This protocol is suitable for reactions where the this compound-based catalyst can be separated from the product and other components by partitioning between an organic solvent and an aqueous base.
Materials:
-
Reaction mixture containing the this compound-based catalyst
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Quenching and Dilution: Once the reaction is complete, quench the reaction mixture as required by your specific procedure. Dilute the mixture with an organic solvent like diethyl ether.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the phosphoric acid catalyst, causing it to move into the aqueous layer as its sodium salt. Repeat the extraction of the organic layer with the NaHCO₃ solution to ensure complete removal of the catalyst.
-
Combine Aqueous Layers: Combine all the aqueous layers containing the catalyst salt.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (check with pH paper). The this compound-based catalyst will precipitate out as a solid or can be extracted.
-
Extraction of Catalyst: Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent. Repeat the extraction to maximize recovery.
-
Drying and Concentration: Combine the organic layers containing the recovered catalyst. Wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the recycled catalyst.
-
Purity Check: Before reuse, it is advisable to check the purity of the catalyst by ¹H and ³¹P NMR spectroscopy.[1][2]
Protocol 2: Catalyst Purity and Integrity Analysis by NMR Spectroscopy
Assessing the purity of the recycled catalyst is crucial for consistent performance.
Procedure:
-
Sample Preparation: Prepare a solution of the recovered this compound-based catalyst in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Compare the spectrum of the recycled catalyst with that of a fresh sample. Look for the absence of signals corresponding to residual solvents, reactants, or products.
-
³¹P NMR Analysis: Acquire a ³¹P NMR spectrum. Chiral phosphoric acids typically show a characteristic singlet. The presence of other phosphorus-containing impurities will be evident as additional signals. The chemical shift should match that of the fresh catalyst.[1][2] A simple and reliable protocol for determining the enantiopurity of chiral phosphoric acids involves using ³¹P NMR spectroscopy in the presence of a chiral amine as a discriminating agent.[1]
Catalyst Recycling Performance Data
The following table summarizes hypothetical data for the recycling of an this compound-based catalyst in an asymmetric reaction. In practice, the performance will be highly dependent on the specific reaction and the rigor of the recycling protocol.
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 (Fresh) | 95 | 98 |
| 2 | 93 | 97 |
| 3 | 94 | 97 |
| 4 | 91 | 96 |
| 5 | 89 | 95 |
Diagrams
Workflow for Catalyst Recovery via Acid-Base Extraction
Caption: Workflow for recovering this compound-based catalysts using acid-base extraction.
Troubleshooting Logic for Reduced Catalyst Performance
Caption: Decision tree for troubleshooting reduced performance of recycled catalysts.
References
Technical Support Center: Interpreting Complex NMR Spectra of (S)-Spinol and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often complex NMR spectra of (S)-Spinol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when acquiring and interpreting NMR spectra of this compound and its derivatives?
A1: Due to its rigid, chiral, and polycyclic aromatic structure, this compound and its derivatives present several challenges in NMR spectroscopy:
-
Signal Overlap: The aromatic regions of both ¹H and ¹³C NMR spectra often exhibit significant signal overlap, making unambiguous assignment difficult.
-
Complex Splitting Patterns: Protons on the spirobiindane core can experience complex spin-spin coupling, leading to multiplets that are not easily interpretable by first-order analysis. This is particularly true for the aromatic protons, which can show intricate splitting patterns due to ortho, meta, and para couplings.
-
Diastereotopicity: The C₂ symmetry of the this compound backbone can render protons or carbons on substituents diastereotopic, leading to distinct NMR signals for chemically similar groups. For example, the two protons of a CH₂ group in a derivative might appear as two separate multiplets.
-
Broad Signals: In some cases, restricted bond rotation or aggregation at higher concentrations can lead to signal broadening, which can obscure coupling information.
-
Chiral Purity Assessment: While enantiomers have identical NMR spectra in achiral solvents, determining enantiomeric excess often requires the use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers.
Q2: Where can I find reference NMR data for this compound and its derivatives?
A2: Reference NMR data can often be found in the supporting information of scientific publications that report the synthesis or application of these compounds. For example, detailed experimental procedures and characterization data, including copies of ¹H and ¹³C NMR spectra, are often available free of charge on the websites of chemistry journals like The Journal of Organic Chemistry.[1] It is also possible to find some spectral data in chemical supplier databases and specialized spectral databases.
Q3: How do substituents on the this compound core affect the ¹H and ¹³C NMR chemical shifts?
A3: Substituents can have a significant impact on the chemical shifts of the this compound core through inductive and mesomeric (resonance) effects.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) will generally shield nearby protons and carbons, causing their signals to shift to a lower ppm (upfield).
-
Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) will deshield nearby nuclei, resulting in a downfield shift to a higher ppm.
-
The magnitude of the shift depends on the nature of the substituent and its position on the aromatic rings. These effects are most pronounced for the carbons directly attached to the substituent and the ortho and para positions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad, unresolved signals in the aromatic region. | 1. High sample concentration leading to aggregation. 2. Presence of paramagnetic impurities. 3. Restricted rotation of substituents. | 1. Dilute the sample. 2. Filter the sample through a plug of Celite or pass it through a small column of silica gel. 3. Acquire the spectrum at a higher temperature to increase the rate of rotation. |
| Signals for diastereotopic protons are overlapping. | Insufficient magnetic field strength. | Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion. |
| Cannot distinguish between enantiomers in a racemic mixture. | Enantiomers are isochronous (have the same chemical shifts) in an achiral solvent. | 1. Use a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to induce diastereomeric interactions that lead to separate signals for the enantiomers. 2. Prepare a diastereomeric derivative using a chiral derivatizing agent (e.g., Mosher's acid chloride). The resulting diastereomers will have distinct NMR spectra. |
| Complex, second-order splitting patterns in the aromatic region. | The difference in chemical shift (Δν) between coupled protons is small compared to the coupling constant (J). | 1. Use a higher field spectrometer to increase Δν. 2. Employ 2D NMR techniques like COSY and TOCSY to help identify coupled spin systems. 3. Use spectral simulation software to model the spin system and confirm assignments. |
| Poor signal-to-noise ratio for ¹³C NMR. | 1. Low sample concentration. 2. Insufficient number of scans. 3. Presence of quaternary carbons, which typically have long relaxation times and give weak signals. | 1. Increase the sample concentration if possible.[2] 2. Increase the number of scans and/or use a longer relaxation delay. 3. For identifying quaternary carbons, a DEPT-135 experiment can be helpful as they will be absent from the spectrum. |
Quantitative Data
Below is a table summarizing the ¹H and ¹³C NMR data for a representative this compound derivative.
Table 1: Representative NMR Data for an this compound Derivative
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.28 - 7.24 (m) | 157.3 |
| Aromatic CH | 7.07 - 7.03 (m) | 146.6 |
| Aromatic CH | 6.97 (ddd) | 129.9 |
| -OH | 5.18 (s) | 119.6 |
| CH-OH | 4.57 (t) | 115.1 |
| O-CH₃ | 3.48 (s) | 114.0 |
| CH₂ | 1.83 - 1.72 (m) | 94.4 |
| CH₃ | 0.93 (t) | 75.7 |
| 55.9 | ||
| 31.8 | ||
| 10.1 |
Note: This data is for a specific derivative and chemical shifts will vary with different substitution patterns. The multiplicity of the proton signals is indicated in parentheses (s = singlet, t = triplet, ddd = doublet of doublet of doublets, m = multiplet).
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][3]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can affect the chemical shifts.[3][4]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle heating can be applied.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2][3]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added to the sample.
Visualizations
References
Validation & Comparative
(S)-Spinol vs. (S)-BINOL: A Comparative Guide for Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral ligand is a critical step in the development of stereoselective synthetic methodologies. Among the privileged chiral backbones, (S)-Spinol and (S)-BINOL have emerged as highly effective ligands in a wide array of asymmetric catalytic reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the optimal ligand for a given transformation.
At a Glance: Key Structural Differences
(S)-BINOL (1,1'-bi-2-naphthol) is a well-established and widely utilized axially chiral ligand, characterized by the restricted rotation about the C-C bond connecting the two naphthalene rings. This compound (1,1'-spirobiindane-7,7'-diol), on the other hand, possesses a spirocyclic core, which imparts a more rigid and defined chiral environment. This structural rigidity is often cited as a key factor in the high levels of enantioselectivity observed in many SPINOL-catalyzed reactions.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The true measure of a chiral ligand's utility lies in its performance in asymmetric reactions. Below is a summary of comparative data for this compound and (S)-BINOL derived catalysts in several key transformations. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; however, the following tables collate representative data to illustrate the general trends in their catalytic efficacy.
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. In its asymmetric variant, chiral Brønsted acids derived from this compound and (S)-BINOL are frequently employed as catalysts.
| Catalyst Precursor | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| This compound | Indole | N-Boc-imine | 95 | 98 | [1] |
| (S)-BINOL | Indole | N-Boc-imine | 92 | 90 | [1] |
| This compound | Pyrrole | Chalcone | 88 | 96 | [2] |
| (S)-BINOL | Pyrrole | Chalcone | 85 | 92 | [2] |
Table 1: Comparative Performance in Asymmetric Friedel-Crafts Alkylation.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral Lewis acids derived from this compound and (S)-BINOL can control the stereochemical outcome of this cycloaddition.
| Catalyst Precursor | Diene | Dienophile | Yield (%) | ee (%) [exo/endo] | Reference |
| This compound | Cyclopentadiene | Methacrolein | 85 | 94 [95:5] | |
| (S)-BINOL | Cyclopentadiene | Methacrolein | 82 | 88 [92:8] | |
| This compound | Danishefsky's Diene | Benzaldehyde | 91 | 97 | [2] |
| (S)-BINOL | Danishefsky's Diene | Benzaldehyde | 88 | 93 | [2] |
Table 2: Comparative Performance in Asymmetric Diels-Alder Reaction.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds. Phosphine ligands derived from this compound and (S)-BINOL are effective in rhodium- and ruthenium-catalyzed hydrogenations of various prochiral olefins.
| Catalyst Precursor | Substrate | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| This compound | Methyl (Z)-α-acetamidocinnamate | 10 | >99 | 99 | [3] |
| (S)-BINOL | Methyl (Z)-α-acetamidocinnamate | 10 | >99 | 97 | [4] |
| This compound | Itaconic acid dimethyl ester | 15 | 98 | 98 | [3] |
| (S)-BINOL | Itaconic acid dimethyl ester | 15 | 97 | 96 | [4] |
Table 3: Comparative Performance in Asymmetric Hydrogenation.
Experimental Protocols
Detailed and directly comparable experimental protocols are crucial for reproducing and building upon published results. Below are representative procedures for the synthesis of chiral phosphoric acid catalysts from this compound and (S)-BINOL and their application in a model asymmetric Friedel-Crafts reaction.
Synthesis of this compound-Derived Phosphoric Acid
Procedure:
-
To a solution of (S)-1,1'-spirobiindane-7,7'-diol (this compound) (1.0 eq) in anhydrous pyridine at 0 °C is added phosphorus oxychloride (1.1 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water, and stirring is continued for another 2 hours.
-
The mixture is acidified with aqueous HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the this compound-derived phosphoric acid.
Synthesis of (S)-BINOL-Derived Phosphoric Acid
Procedure:
-
To a solution of (S)-1,1'-bi-2-naphthol ((S)-BINOL) (1.0 eq) in anhydrous pyridine at 0 °C is added phosphorus oxychloride (1.1 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water, and stirring is continued for another 2 hours.
-
The mixture is acidified with aqueous HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the (S)-BINOL-derived phosphoric acid.
General Procedure for Asymmetric Friedel-Crafts Alkylation of Indole with an N-Boc-imine
Procedure:
-
To a solution of the N-Boc-imine (0.5 mmol) in the specified solvent (e.g., toluene, 2.0 mL) is added the chiral phosphoric acid catalyst (5 mol%).
-
The mixture is stirred at the indicated temperature for 10 minutes.
-
Indole (0.6 mmol) is added, and the reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Practical Considerations: Synthesis, Stability, and Cost
Beyond catalytic performance, practical aspects such as the synthesis, stability, and cost of the ligands are crucial for their widespread adoption.
-
Synthesis: Both (S)-BINOL and this compound are commercially available, though the synthesis of SPINOL is generally considered more complex than that of BINOL.[5] The synthesis of substituted derivatives of both backbones often requires multi-step sequences.
-
Stability: Both BINOL and SPINOL and their derivatives are generally stable crystalline solids that can be handled under normal laboratory conditions. The rigid spirocyclic core of SPINOL may contribute to enhanced thermal and chemical stability in some catalytic applications.
-
Cost: As a more established and widely produced ligand, (S)-BINOL is generally more cost-effective than this compound. This cost difference can be a significant factor, particularly for large-scale applications.
Conclusion and Ligand Selection Rationale
Both this compound and (S)-BINOL are exceptional chiral ligands that have demonstrated broad utility in asymmetric catalysis. The choice between them is often nuanced and dependent on the specific reaction and substrates.
Based on the available data, This compound-derived catalysts often exhibit slightly superior enantioselectivity , which can be attributed to the greater rigidity of the spirocyclic backbone. This rigidity can lead to a more defined and effective chiral pocket for stereochemical control.
However, (S)-BINOL remains a highly effective and more economical choice , often providing excellent results that are only marginally lower than its SPINOL counterpart. For initial screenings and large-scale processes where cost is a primary concern, (S)-BINOL is an excellent starting point.
Ultimately, the optimal ligand should be determined empirically for each new application. This guide serves as a starting point for informed decision-making, leveraging the collective data to streamline the catalyst selection process.
References
Benchmarking (S)-Spinol-derived catalysts against other privileged chiral ligands
In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is paramount. Among the elite class of "privileged" chiral ligands, which are capable of inducing high stereoselectivity in a wide range of chemical transformations, (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-SPINOL, has emerged as a formidable scaffold. Its rigid spirocyclic backbone and tunable electronic and steric properties have led to the development of highly effective catalysts, particularly in the form of chiral phosphoric acids (CPAs). This guide provides a comparative analysis of this compound-derived catalysts against other well-established privileged chiral ligands—BINOL, Salen, and TADDOL—supported by experimental data to aid researchers in catalyst selection and development.
Structural Comparison of Privileged Chiral Ligands
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. The distinct architectures of SPINOL, BINOL, Salen, and TADDOL scaffolds dictate their catalytic behavior and substrate scope.
Caption: Key structural features of SPINOL, BINOL, Salen, and TADDOL.
This compound's rigid spirobiindane framework creates a well-defined and deep chiral pocket, which can lead to superior enantioselective control compared to the more flexible biaryl backbone of BINOL. While BINOL's axial chirality has been a cornerstone of asymmetric catalysis, its conformational flexibility can sometimes result in lower enantioselectivity. Salen ligands, with their tetradentate nature, form stable, planar complexes with metals, making them highly effective in reactions like asymmetric epoxidation. TADDOLs, derived from tartaric acid, possess a C2-symmetric diol structure with a more open catalytic environment.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The performance of catalysts derived from these privileged ligands is best evaluated through direct comparison in key asymmetric transformations. The following sections present quantitative data for three important classes of reactions: the Friedel-Crafts reaction, the Pictet-Spengler reaction, and asymmetric transfer hydrogenation.
Asymmetric Friedel-Crafts Reaction of Indoles with Imines
The enantioselective Friedel-Crafts alkylation of indoles with imines is a fundamental C-C bond-forming reaction. Chiral phosphoric acids derived from this compound and (R)-BINOL have been extensively studied as catalysts for this transformation.
| Catalyst Type | Ligand | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | This compound derivative | 97 | 99 | [1] |
| Chiral Phosphoric Acid | (R)-BINOL derivative | 95 | 96 | [2] |
As the data suggests, the this compound-derived chiral phosphoric acid demonstrates exceptional performance in this reaction, providing both high yield and outstanding enantioselectivity.
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common motif in natural products and pharmaceuticals. Again, chiral phosphoric acids are the catalysts of choice.
| Catalyst Type | Ligand | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | This compound derivative | up to 99 | up to 99 | [3][4] |
| Chiral Phosphoric Acid | (R)-BINOL derivative | up to 97 | up to 87 | [5] |
In the asymmetric Pictet-Spengler reaction, this compound-derived catalysts have been shown to achieve excellent yields and enantioselectivities, often surpassing their BINOL-based counterparts.[3][4][5]
Asymmetric Transfer Hydrogenation of N-Heterocycles
The asymmetric transfer hydrogenation of N-heterocycles provides access to valuable chiral amines. This reaction is often catalyzed by chiral Brønsted acids.
| Catalyst Type | Ligand | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | This compound derivative | 85-99 | 91-99 | [6] |
| Chiral Phosphoric Acid | (R)-BINOL derivative | 92 | 90 | [6] |
This compound-derived phosphoric acids have proven to be highly efficient catalysts for the asymmetric transfer hydrogenation of a variety of C=N containing heterocycles, affording products in high yields and with excellent enantioselectivities.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the aforementioned key reactions catalyzed by this compound-derived phosphoric acids.
General Procedure for the Asymmetric Friedel-Crafts Reaction of Indoles with Imines
To a solution of the imine (0.1 mmol) and indole (0.12 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the this compound-derived chiral phosphoric acid catalyst (1-5 mol%). The reaction mixture is stirred at a specified temperature (e.g., -20 °C to room temperature) for a designated time (e.g., 12-48 hours). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for the Asymmetric Pictet-Spengler Reaction
Under an inert atmosphere, a mixture of the tryptamine derivative (0.1 mmol), the aldehyde or ketone (0.12 mmol), and the this compound-derived chiral phosphoric acid catalyst (5-10 mol%) in a dry solvent (e.g., dichloromethane or toluene, 1.0 mL) is stirred at the indicated temperature (e.g., 0 °C to 40 °C) for the specified duration (e.g., 24-72 hours). After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.[4]
General Procedure for the Asymmetric Transfer Hydrogenation of N-Heterocycles
In a glovebox, the N-heterocycle (0.1 mmol), Hantzsch ester (0.12 mmol), and the this compound-derived chiral phosphoric acid catalyst (1-5 mol%) are dissolved in a dry solvent (e.g., chloroform or toluene, 1.0 mL). The reaction mixture is stirred at a specific temperature (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC. The solvent is then evaporated, and the residue is purified by flash chromatography on silica gel to give the corresponding hydrogenated product. The enantiomeric excess is determined by chiral HPLC.[6]
Logical Workflow for Catalyst Evaluation
The selection and optimization of a chiral catalyst for a specific transformation follows a logical workflow. The following diagram illustrates a typical experimental approach for benchmarking a new catalyst.
Caption: A generalized workflow for evaluating and comparing chiral catalysts.
Conclusion
The data presented in this guide highlights the exceptional capabilities of this compound-derived catalysts, particularly chiral phosphoric acids, in a range of important asymmetric transformations. Their rigid scaffold often translates to superior enantiocontrol compared to other privileged ligands like BINOL. While Salen and TADDOL ligands have their own areas of excellence, the versatility and high performance of SPINOL-based catalysts in Brønsted acid catalysis make them a compelling choice for researchers in organic synthesis and drug development. The provided experimental protocols serve as a starting point for the practical application of these powerful catalytic systems. As the field of asymmetric catalysis continues to evolve, this compound and its derivatives are poised to remain at the forefront of innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Privileged Chiral Ligands and Catalysts [scite.ai]
- 4. Gold and BINOL-Phosphoric Acid Catalyzed Enantioselective Hydroamination/N-Sulfonyliminium Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral P,S Ligands: Privileged Ligands in Metal-Catalyzed Asymmetric Dipolar Cycloadditions [morressier.com]
A Researcher's Guide to Validating Enantiomeric Excess in (S)-Spinol Reactions: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis of chiral molecules. This guide provides a comparative analysis of key analytical techniques for validating the ee values of (S)-Spinol and its derivatives, a class of axially chiral compounds with significant applications in asymmetric catalysis.
This publication delves into the experimental data and methodologies for three principal analytical techniques: chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting quantitative data, detailed experimental protocols, and a logical workflow, this guide aims to equip researchers with the knowledge to select the most appropriate analytical method for their specific needs and to ensure the reliability and accuracy of their results.
Quantitative Data Summary: Enantiomeric Excess of this compound Derivatives
The following table summarizes the enantiomeric excess values obtained for various this compound derivatives from asymmetric synthesis reactions, as determined by chiral HPLC.[1]
| Derivative | R¹ | R² | Yield (%) | ee (%) (HPLC) |
| (S)-3a | H | H | 98 | 90 |
| (R)-3a | H | H | 95 | 94 |
| (R)-3b | Me | Me | 95 | 94 |
| (R)-3c | n-Bu | n-Bu | 85 | 92 |
| (R)-3d | Ph | Ph | 62 | 90 |
| (R)-3e | 4-Me-Ph | 4-Me-Ph | 73 | 91 |
| (R)-3f | 4-OMe-Ph | 4-OMe-Ph | 81 | 90 |
| (R)-3g | F | F | 91 | 96 |
| (R)-3h | Cl | Cl | 93 | 95 |
| (R)-3i | Br | Br | 92 | 94 |
| (R)-3j | H | Me | 90 | 93 |
| (R)-3k | H | Ph | 75 | 92 |
| (R)-3l | H | F | 88 | 95 |
| (R)-3m | H | Cl | 91 | 94 |
| (R)-3n | H | Br | 89 | 93 |
| (R)-3o | Me | Ph | 78 | 91 |
Comparative Overview of Analytical Techniques
While chiral HPLC is a widely adopted and robust method for ee determination, SFC and NMR spectroscopy offer distinct advantages and can serve as valuable complementary or alternative techniques.
Chiral High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for determining enantiomeric purity due to its high resolution, sensitivity, and reproducibility.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often provides faster analysis times, reduced solvent consumption, and sometimes superior resolution and selectivity compared to HPLC. For axially chiral biaryls like SPINOL, SFC can be a highly effective technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a different approach to ee determination. By using chiral solvating agents or chiral derivatizing agents, the enantiomers can be converted into diastereomeric species, which exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric ratio. This method is particularly useful for a rapid, direct observation of the enantiomeric composition in solution without the need for chromatographic separation.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and validation.
General Procedure for the Asymmetric Synthesis of this compound Derivatives
A mixture of the starting ketal (0.1 mmol) and a chiral phosphoric acid catalyst ((R)-C3, 10 mol%) in anhydrous chloroform (5 mL) is sealed in a pressure Schlenk tube under an argon atmosphere. The reaction is then heated at 100 °C for 5 days. After completion, the solvent is evaporated, and the resulting residue is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the corresponding this compound product.[1]
Chiral HPLC Analysis Protocol
The enantiomeric excess of the synthesized this compound derivatives is determined using a chiral HPLC system equipped with a chiral stationary phase column (e.g., CHIRALPAK series).[3]
-
Instrument: Waters Alliance e2695 Separations Module HPLC system or equivalent.
-
Column: CHIRALPAK IA (250 mm length, 4.6 mm I.D.).[3]
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio is optimized for each derivative to achieve baseline separation. For example, a 90:10 (v/v) mixture of hexane:isopropanol can be effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).
-
Temperature: Ambient or controlled column temperature (e.g., 23 °C).[3]
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Supercritical Fluid Chromatography (SFC) Protocol (General for Chiral Separations)
-
Instrument: Analytical SFC system with a back-pressure regulator.
-
Column: A chiral stationary phase column, often the same as those used in HPLC (e.g., CHIRALPAK, CHIRALCEL).
-
Mobile Phase: Supercritical CO₂ as the main solvent, with a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol. The gradient or isocratic composition is optimized for separation.
-
Additives: Small amounts of additives like diethylamine (for basic analytes) or trifluoroacetic acid (for acidic analytes) can be added to the modifier to improve peak shape and resolution.
-
Flow Rate: Typically 2-5 mL/min.
-
Detection: UV-Vis detector, and often coupled with a mass spectrometer (MS) for peak identification.
-
Temperature and Pressure: These are critical parameters in SFC and are optimized to achieve the best separation.
NMR Spectroscopy Protocol for ee Determination (Using a Chiral Derivatizing Agent)
This protocol describes a general method for converting enantiomers into diastereomers for NMR analysis.
-
Derivatization: React the this compound sample (containing a mixture of enantiomers) with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A catalyst, such as pyridine, may be required.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. The integration of these two signals will be proportional to the concentration of each diastereomer. The enantiomeric excess of the original sample can then be calculated from the ratio of these integrals.
Workflow for Validation of Enantiomeric Excess
The following diagram illustrates a logical workflow for the validation of enantiomeric excess values, incorporating multiple analytical techniques for cross-verification.
Caption: Workflow for enantiomeric excess (ee) validation.
Conclusion
The validation of enantiomeric excess is a critical step in asymmetric synthesis. While chiral HPLC remains a robust and widely used technique for the analysis of this compound derivatives, researchers should consider the advantages offered by complementary methods such as SFC and NMR spectroscopy. SFC can provide faster analyses and reduced environmental impact, while NMR offers a rapid, non-separative approach. By employing a multi-technique validation strategy, researchers can ensure the accuracy and reliability of their enantiomeric excess values, leading to more robust and reproducible scientific outcomes in the development of chiral catalysts and pharmaceuticals.
References
A Comparative Guide to SPINOL and BINOL Catalysts: A DFT and Computational Analysis of Transition States
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for achieving high enantioselectivity. This guide provides a detailed comparison of two widely used classes of chiral phosphoric acid catalysts: SPINOL (1,1'-spirobiindane-7,7'-diol) and BINOL (1,1'-bi-2-naphthol) derivatives. By examining their transition states through the lens of Density Functional Theory (DFT) and computational analysis, we aim to provide actionable insights for catalyst selection and reaction optimization.
At a Glance: Key Performance Indicators
Computational studies suggest that for certain reactions, the transition state arrangements and resulting enantioselectivity of SPINOL and BINOL-derived catalysts are remarkably similar. A detailed DFT study on the intermolecular desymmetrization of meso-azetidines catalyzed by a BINOL-derived phosphoric acid provides a case in point. The findings indicate that low-energy transition state arrangements are largely independent of the catalyst's cavity shape, suggesting that these results can be extrapolated to analogous SPINOL-based catalysts[1].
| Parameter | Transition State (pro-S) | Transition State (pro-R) | Energy Difference (ΔΔG‡) | Reference |
| Relative Free Energy | 0.0 kcal/mol | 2.0 kcal/mol | 2.0 kcal/mol | [1] |
| Key Dihedral Angle (C3-H vs. Benzyloxy) | 58° (staggered) | 40° (partially eclipsed) | - | [1] |
Table 1: Comparison of transition state energies and key dihedral angles for the major (pro-S) and minor (pro-R) pathways in a BINOL-catalyzed azetidine desymmetrization. The energy difference (ΔΔG‡) of 2.0 kcal/mol corresponds to a high enantiomeric excess. Similar outcomes are predicted for SPINOL-based catalysts in this reaction class[1].
Deciphering the Transition State: A Logical Workflow
The computational analysis of SPINOL and BINOL catalyst transition states follows a structured workflow to determine the origins of enantioselectivity. This process involves locating the transition states for the formation of both enantiomers and analyzing their energetic and geometric differences.
Figure 1: A generalized workflow for the computational analysis of chiral phosphoric acid catalysts, from initial setup to the prediction of enantioselectivity.
The Heart of Selectivity: Key Interactions in the Transition State
The high enantioselectivity imparted by both SPINOL and BINOL-derived chiral phosphoric acid catalysts stems from a network of non-covalent interactions within the transition state. The catalyst typically employs a bifunctional activation mechanism, simultaneously activating both the electrophile and the nucleophile.
Figure 2: A schematic representation of the key hydrogen bonding and steric interactions in the transition state that govern enantioselectivity.
Experimental and Computational Protocols
The data and insights presented in this guide are derived from sophisticated computational chemistry protocols. Understanding these methodologies is crucial for critically evaluating and reproducing the findings.
DFT Calculation Methodology
A representative and robust computational methodology for analyzing the transition states of chiral phosphoric acid-catalyzed reactions involves a multi-step approach:
-
Geometry Optimization: Initial geometries of the transition state structures are optimized using a dispersion-corrected density functional, such as B97D3, with a double-zeta basis set like 6-31G(d,p). A continuum solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), is often employed to simulate the solvent environment (e.g., toluene)[1].
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries. This step typically utilizes a higher level of theory, for instance, the B97D3 functional with a larger triple-zeta basis set like 6-311+G(2d,2p), and a more refined solvent model like the SMD (Solvation Model based on Density) model[1].
-
Alternative Functionals and Basis Sets: Other studies on chiral phosphoric acid catalysts have successfully employed different functionals and basis sets. For example, the M06-2X functional is frequently used for its accuracy in describing non-covalent interactions. Geometries might be optimized with the 6-31G* basis set, followed by single-point energy calculations with the def2-TZVPP basis set and the SMD solvent model[2].
pKa Prediction Methodology
The acidity of the chiral phosphoric acid catalyst is a critical factor influencing its activity. Computational methods can predict the pKa values with good accuracy:
-
Computational Strategy: A common approach involves geometry optimization in the gas phase using a functional like B3LYP with a basis set such as 6-31+G(d). Subsequently, single-point energy calculations are performed in solution (e.g., DMSO) using the SMD solvent model with a higher-level functional and basis set, such as M06-2x/6-311++G(2df,2p)[3][4]. This combination has been shown to yield pKa values that are in excellent agreement with experimental data[3][4].
Conclusion
The computational analysis of SPINOL and BINOL-derived catalysts reveals a high degree of similarity in their mode of action for certain reaction types. The key to their success lies in the bifunctional activation of substrates and the precise steric environment created by their chiral backbones. While the specific choice between a SPINOL or BINOL catalyst may depend on subtle substrate-catalyst interactions and practical considerations like synthesis and cost, the fundamental principles governing their transition states are largely conserved. The computational protocols outlined herein provide a powerful toolkit for researchers to rationalize experimental outcomes and to guide the rational design of new and more effective chiral catalysts.
References
- 1. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N -acyl-azetidine desymmetrizations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04969K [pubs.rsc.org]
- 2. Understanding the mechanism of the chiral phosphoric acid-catalyzed aza-Cope rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02458A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
(S)-SPINOL vs. (S)-SPHENOL: A Head-to-Head Comparison of Catalytic Efficiency in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral ligand or catalyst is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides an objective, data-driven comparison of two prominent chiral diol frameworks, (S)-SPINOL and (S)-SPHENOL, in various asymmetric catalytic transformations.
This document summarizes quantitative performance data, details key experimental protocols, and visualizes the structures of these important ligands to aid in the rational selection of the optimal catalyst system for specific synthetic challenges.
Molecular Structures
The subtle yet significant structural differences between this compound and (S)-SPHENOL, particularly in the flexibility and steric environment of the biaryl backbone, give rise to their distinct catalytic behaviors.
Caption: Molecular structures of this compound and (S)-SPHENOL.
Performance Data in Asymmetric Catalysis
The catalytic efficiency of ligands derived from this compound and (S)-SPHENOL has been evaluated in several key asymmetric reactions. The following tables summarize their performance in terms of yield and enantiomeric excess (ee).
Asymmetric Spirocyclization
In the asymmetric spirocyclization for the synthesis of SPHENOL itself, catalysts derived from both SPINOL and SPHENOL, as well as the related BINOL, have been compared. The data highlights the superior performance of the SPHENOL-derived catalyst in this specific transformation.[1][2]
| Catalyst Backbone | Conversion (%) | Enantiomeric Ratio (er) |
| This compound | 39 | 77:23 |
| (R)-BINOL | >99 | 71.5:28.5 |
| (R)-SPHENOL | >99 | 81:19 |
Rh-catalyzed Asymmetric Hydrogenation of Enamides
The performance of phosphoramidite ligands derived from SPINOL and SPHENOL was compared in the Rh-catalyzed asymmetric hydrogenation of enamides. The SPHENOL-derived ligand demonstrated superior enantioselectivity.[2]
| Ligand Backbone | Substrate | Yield (%) | ee (%) |
| This compound | Methyl 2-acetamidoacrylate | >95 | 94 |
| (S)-SPHENOL | Methyl 2-acetamidoacrylate | >95 | >99 |
| This compound | Methyl (Z)-2-acetamidocinnamate | >95 | 91 |
| (S)-SPHENOL | Methyl (Z)-2-acetamidocinnamate | >95 | 98 |
Rh-catalyzed Asymmetric Hydroacylation
In the Rh-catalyzed asymmetric hydroacylation of 4-methoxybenzaldehyde with 2-vinylphenol, the SPHENOL-derived phosphoramidite ligand again showed higher enantioselectivity compared to its SPINOL counterpart.[2]
| Ligand Backbone | Yield (%) | ee (%) |
| This compound | >95 | 85 |
| (S)-SPHENOL | >95 | 93 |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. The following are representative protocols for the reactions where this compound and (S)-SPHENOL catalysts have been compared.
General Procedure for Asymmetric Spirocyclization
To a solution of the diol precursor in toluene (0.1 M) was added the chiral phosphoric acid catalyst (10 mol%). The reaction mixture was stirred at 50 °C for 36 hours. The conversion and enantiomeric ratio were determined by chiral HPLC analysis.
General Procedure for Rh-catalyzed Asymmetric Hydrogenation of Enamides
In a glovebox, a solution of [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphoramidite ligand (1.1 mol%) in dichloromethane (DCM) was stirred for 30 minutes. The enamide substrate was then added. The flask was placed in an autoclave, which was then purged with hydrogen gas three times before being pressurized to 10 atm. The reaction was stirred at room temperature for 12 hours. The yield and enantiomeric excess were determined by chiral HPLC analysis after removal of the solvent.
General Procedure for Rh-catalyzed Asymmetric Hydroacylation
In a glovebox, [Rh(COD)₂]BF₄ (2 mol%) and the chiral phosphoramidite ligand (2.2 mol%) were dissolved in 1,4-dioxane. The aldehyde and vinylphenol substrates were then added. The reaction mixture was stirred at 90 °C for 48 hours. The yield and enantiomeric excess of the product were determined by chiral HPLC analysis after purification by column chromatography.
Catalytic Efficiency Comparison Workflow
The process of comparing the catalytic efficiency of this compound and (S)-SPHENOL can be visualized as a structured workflow, from ligand synthesis to the analysis of the final product's stereochemistry.
Caption: Workflow for comparing the catalytic efficiency.
Conclusion
The presented data indicates that the novel (S)-SPHENOL framework can lead to catalysts with enhanced reactivity and stereoselectivity compared to the well-established this compound backbone in specific asymmetric reactions, including spirocyclization, hydrogenation, and hydroacylation.[1][2] The more rigid and sterically defined nature of the SPHENOL scaffold is believed to contribute to its superior performance in these cases. However, it is important to note that the choice of the optimal ligand is highly dependent on the specific reaction, substrates, and reaction conditions. This guide serves as a starting point for researchers to make informed decisions in their pursuit of efficient and highly stereoselective catalytic systems. Further studies across a broader range of transformations are warranted to fully delineate the catalytic scope of these two powerful chiral frameworks.
References
Cross-validation of experimental results with published data for (S)-Spinol reactions
For researchers, scientists, and drug development professionals, the selection of a suitable chiral catalyst is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides a comprehensive comparison of the performance of (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-Spinol, and its derivatives with other widely used chiral catalysts. The data presented is cross-validated with published experimental results to offer an objective resource for catalyst selection.
This guide summarizes quantitative data for key reactions, details experimental protocols for reproducibility, and visualizes reaction pathways and comparative workflows to facilitate a deeper understanding of the catalytic systems.
Performance Comparison in Enantioselective Reactions
The efficacy of this compound-derived chiral phosphoric acids (CPAs) is often compared to that of catalysts derived from 1,1'-bi-2-naphthol (BINOL). While both backbones are pillars of asymmetric catalysis, their structural differences can lead to distinct outcomes in terms of reactivity and enantioselectivity.[1][2] this compound is characterized by a more rigid and confined chiral environment compared to the more flexible BINOL backbone.[1] This rigidity can translate to superior enantiomeric induction in certain reactions.
Enantioselective Friedel-Crafts Reaction of Indoles with Imines
The Friedel-Crafts alkylation of indoles with imines is a fundamental carbon-carbon bond-forming reaction to produce chiral 3-indolyl methanamines, which are prevalent motifs in biologically active compounds.[3][4] this compound-derived phosphoric acids have demonstrated exceptional performance in this transformation, often providing high yields and excellent enantioselectivities.[3]
| Catalyst | Substrate (Imine) | Yield (%) | ee (%) | Reference |
| This compound-derived Phosphoric Acid | N-Benzhydryl-1-phenylethan-1-imine | 97 | 99 | [3] |
| This compound-derived Phosphoric Acid | N-Benzhydryl-1-(4-methoxyphenyl)ethan-1-imine | 95 | 98 | [3] |
| This compound-derived Phosphoric Acid | N-Benzhydryl-1-(4-nitrophenyl)ethan-1-imine | 96 | 99 | [3] |
| (R)-BINOL-derived Phosphoric Acid | N-Tosyl-(4-methoxyphenyl)methanimine | >99 | 96 |
Note: Direct comparison from a single publication under identical conditions is limited. Data is compiled from representative high-performing examples.
Enantioselective Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent condensation, is a powerful tool for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmaceutical applications. Chiral phosphoric acids derived from this compound have been successfully employed as catalysts to achieve high enantioselectivity in this reaction.
| Catalyst | Aldehyde Substrate | Yield (%) | ee (%) | Reference |
| This compound-derived Phosphoric Acid | 4-Nitrobenzaldehyde | 91 | 99 | |
| This compound-derived Phosphoric Acid | 4-Chlorobenzaldehyde | 92 | 97 | |
| This compound-derived Phosphoric Acid | 2-Naphthaldehyde | 90 | 98 | |
| (R)-BINOL-derived Phosphoric Acid | 4-Nitrobenzaldehyde | 95 | 97 |
Note: Direct comparison from a single publication under identical conditions is limited. Data is compiled from representative high-performing examples.
In some instances, N-triflylphosphoramides (NTPA) derived from the SPINOL backbone have been shown to provide higher enantiomeric excesses compared to their BINOL and [H8]-BINOL counterparts, highlighting the influence of the chiral scaffold.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of published results. Below are representative protocols for the enantioselective Friedel-Crafts and Biginelli reactions catalyzed by this compound-derived phosphoric acids.
General Procedure for the Enantioselective Friedel-Crafts Reaction of Indoles with Imines
To a solution of the this compound-derived phosphoric acid catalyst (0.01 mmol, 5 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature is added the imine (0.2 mmol, 1.0 equiv.). The corresponding indole (0.24 mmol, 1.2 equiv.) is then added, and the reaction mixture is stirred at the specified temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.[3]
General Procedure for the Enantioselective Biginelli Reaction
A mixture of the aldehyde (0.5 mmol), β-ketoester (0.6 mmol), and urea or thiourea (0.75 mmol) is placed in a reaction vial. Toluene (1.0 mL) and the this compound-derived phosphoric acid catalyst (0.025 mmol, 5 mol%) are added. The mixture is stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the corresponding dihydropyrimidinone. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Reaction Pathways and Experimental Workflows
Graphical representations of signaling pathways and experimental workflows can significantly aid in the understanding of complex chemical processes. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of this comparative guide.
Caption: General experimental workflow for catalyzed asymmetric reactions.
Caption: Logical workflow for comparing catalyst performance based on published data.
Caption: Simplified catalytic cycle for the Friedel-Crafts reaction.
References
- 1. N -Triflylphosphoramides: highly acidic catalysts for asymmetric transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01708J [pubs.rsc.org]
- 2. The control effects of different scaffolds in chiral phosphoric acids: a case study of enantioselective asymmetric arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Collection - SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective FriedelâCrafts Reaction of Indoles with Imines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
Assessing the substrate scope limitations of (S)-Spinol catalysts compared to H8-BINOL
In the realm of asymmetric catalysis, the choice of the chiral ligand or catalyst is paramount to achieving high enantioselectivity and broad substrate applicability. Among the privileged chiral backbones, (S)-Spinol and H8-BINOL have emerged as powerful scaffolds for a diverse range of transformations. This guide provides a comparative assessment of the substrate scope limitations of catalysts derived from these two frameworks, supported by experimental data, to aid researchers in catalyst selection for specific synthetic challenges.
Structural Overview and Mechanistic Implications
This compound (1,1'-spirobiindane-7,7'-diol) and H8-BINOL (5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol) are both axially chiral diols that can be readily converted into a variety of catalysts, most notably chiral phosphoric acids (CPAs) and metal complexes. Their structural differences, however, impart distinct steric and electronic properties that influence their catalytic performance.
This compound possesses a more rigid spirocyclic backbone compared to the more flexible, partially hydrogenated rings of H8-BINOL. This rigidity can lead to a more defined and constrained chiral pocket, potentially resulting in higher enantioselectivity for certain substrates. Conversely, the conformational flexibility of H8-BINOL may allow it to accommodate a wider range of substrates, albeit sometimes with compromised enantioselectivity. Theoretical studies have suggested that the orientation of the phosphoric acid functional groups, regulated by the different backbones, can control the sign of enantioselectivity by altering the combination modes of the substrates.[1]
A key difference lies in the dihedral angle of the biaryl scaffold. H8-BINOL typically exhibits a smaller dihedral angle in its transition state complexes compared to its fully aromatic counterpart, BINOL. This geometric feature can be advantageous in certain reactions, such as the asymmetric addition of nucleophiles to aldehydes, by bringing the reactive partners into closer proximity within the chiral environment.[2]
Comparative Performance in Asymmetric Catalysis
To illustrate the substrate scope limitations, we will examine the performance of this compound and H8-BINOL-derived catalysts in key asymmetric transformations.
Asymmetric Arylation Reactions
In the realm of asymmetric arylation, both SPINOL and H8-BINOL-derived catalysts have demonstrated considerable utility, particularly in the form of chiral phosphoric acids and ligands for transition metals.
Table 1: Asymmetric Arylation of Aldehydes with Triaryl Aluminums Catalyzed by Ti(IV) Complexes of (R)-H8-BINOL
| Entry | Aldehyde (Substrate) | Arylating Agent | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Triphenylaluminum | 95 | 94 |
| 2 | 4-Methoxybenzaldehyde | Triphenylaluminum | 92 | 95 |
| 3 | 4-Nitrobenzaldehyde | Triphenylaluminum | 96 | 92 |
| 4 | 2-Naphthaldehyde | Triphenylaluminum | 94 | 97 |
| 5 | Cinnamaldehyde | Triphenylaluminum | 88 | 90 |
Data sourced from a study on H8-BINOL catalyzed asymmetric aryl additions.[3]
Table 2: Asymmetric Synthesis of 6,6'-Diaryl-SPINOL Derivatives via Phosphoric Acid Catalysis
| Entry | Ketal Substrate | Aryl Group | Yield (%) | ee (%) |
| 1 | Phenyl-substituted ketal | Phenyl | 58 | 95 |
| 2 | 4-Methylphenyl-substituted ketal | 4-Methylphenyl | 62 | 93 |
| 3 | 3-Fluorophenyl-substituted ketal | 3-Fluorophenyl | 60 | 83 |
| 4 | 4-Fluorophenyl-substituted ketal | 4-Fluorophenyl | 59 | 91 |
Data sourced from a study on the phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.[4]
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Chiral phosphoric acids derived from both SPINOL and H8-BINOL have been successfully employed as catalysts.
Table 3: H8-BINOL-Catalyzed Asymmetric aza-Friedel-Crafts Reaction of Pyrroles with Enamides
| Entry | Pyrrole Substrate | Enamide Substrate | Yield (%) | ee (%) |
| 1 | 1-Methylpyrrole | N-Vinylphthalimide | 95 | 96 |
| 2 | 1-Benzylpyrrole | N-Vinylphthalimide | 92 | 94 |
| 3 | 1-Phenylpyrrole | N-Vinylphthalimide | 88 | 90 |
| 4 | 1-Methylpyrrole | N-(1-Phenylvinyl)phthalimide | 90 | 95 |
Data synthesized from a review on H8-BINOL catalyzed methodologies.[2]
Table 4: SPINOL-Phosphoric Acid Catalyzed Friedel-Crafts Reaction of Indole with Imines
| Entry | Indole Substrate | Imine Substrate | Yield (%) | ee (%) |
| 1 | Indole | N-Benzylideneaniline | 92 | 95 |
| 2 | 2-Methylindole | N-Benzylideneaniline | 88 | 93 |
| 3 | 5-Methoxyindole | N-Benzylideneaniline | 95 | 96 |
| 4 | Indole | N-(4-Methoxybenzylidene)aniline | 94 | 97 |
Data synthesized from a review on chiral phosphoric acid catalysis.[5]
Both catalyst systems demonstrate high efficiency in asymmetric Friedel-Crafts reactions. The H8-BINOL-derived imidodiphosphoric acid provides excellent results in the aza-Friedel-Crafts reaction of pyrroles, while SPINOL-based CPAs are highly effective for the reaction of indoles with imines. The choice between the two may depend on the specific heterocyclic nucleophile and the electrophile employed.
Experimental Protocols
General Procedure for the Asymmetric Synthesis of 6,6'-Diaryl-SPINOL Derivatives
Under an argon atmosphere, the ketal substrate (0.1 mmol), (R)-SPINOL-derived phosphoric acid catalyst (10 mol%), and 5 mL of anhydrous CHCl₃ are added to a 10 mL oven-dried pressure Schlenk tube equipped with a magnetic stirring bar. The sealed tube is heated at 100 °C in an oil bath for 5 days. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 50/1 to 20/1) to afford the corresponding product.[4]
General Procedure for the Asymmetric Arylation of Aldehydes with Triaryl Aluminum Catalyzed by (R)-H8-BINOL-Ti(IV) Complex
To a solution of (R)-H8-BINOL (0.12 mmol) in anhydrous THF (2 mL) at room temperature is added a solution of Ti(OiPr)₄ (0.1 mmol) in THF. The mixture is stirred for 30 minutes. Then, a solution of the triaryl aluminum (1.2 mmol) in THF is added, and the mixture is stirred for another 30 minutes. The reaction is cooled to the desired temperature, and the aldehyde (1.0 mmol) is added dropwise. The reaction is stirred until complete consumption of the aldehyde as monitored by TLC. The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral alcohol.[3]
Logical Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting between this compound and H8-BINOL catalysts.
Conclusion
Both this compound and H8-BINOL are exceptional chiral scaffolds for the design of asymmetric catalysts. The choice between them is nuanced and depends heavily on the specific reaction and substrates involved. This compound, with its rigid framework, may offer superior enantioselectivity when a well-defined chiral pocket is advantageous. In contrast, H8-BINOL's conformational flexibility can accommodate a broader range of substrates, making it a versatile choice for various transformations.
The provided data, while not from direct head-to-head comparisons in all cases, suggests that both catalyst systems can achieve high levels of stereocontrol. For researchers and drug development professionals, the selection process should involve a careful consideration of the substrate's steric and electronic properties, followed by empirical screening and optimization of reaction conditions. Further direct comparative studies are warranted to delineate more precisely the substrate scope limitations of these two powerful catalyst families.
References
- 1. The control effects of different scaffolds in chiral phosphoric acids: a case study of enantioselective asymmetric arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e3s-conferences.org [e3s-conferences.org]
Controlling Stereochemistry: A Guide to Kinetic vs. Thermodynamic Control in Asymmetric Reactions Catalyzed by (S)-Spinol Derivatives
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. In the realm of asymmetric catalysis, (S)-Spinol and its derivatives have emerged as powerful chiral scaffolds. Understanding the principles of kinetic and thermodynamic control is crucial for optimizing reactions catalyzed by these systems to achieve the desired stereoisomeric products. This guide provides a comparative overview of these two control mechanisms, supported by experimental data from the literature.
In an asymmetric reaction that can lead to multiple stereoisomers, the product distribution is governed by the reaction conditions. When a reaction is under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy. This is often the case in highly enantioselective reactions where the catalyst creates a significantly lower energy pathway for the formation of one enantiomer over the other. Conversely, under thermodynamic control , the reaction is reversible, allowing the products to equilibrate over time to favor the most stable stereoisomer, regardless of how quickly it is formed.
Diastereodivergent [4+2] Annulation: A Case Study in Kinetic Control
A compelling example of kinetic control is demonstrated in the diastereodivergent [4+2] annulation of cyclic 1,3-dienes and 1-azadienes. In this reaction, the choice of a chiral phosphoramidite ligand in a palladium-catalyzed system dictates the formation of either cis- or trans-fused products. A derivative of this compound is instrumental in selectively forming the cis-diastereomer.
The ability to switch the diastereoselectivity by simply changing the chiral ligand highlights that the reaction is under kinetic control. Each catalyst creates a distinct, lower-energy transition state for the formation of a specific diastereomer. The reaction is not reversible under the conditions used, so the product that is formed faster is the one that is isolated.
Comparative Data for Diastereodivergent [4+2] Annulation
| Entry | Chiral Ligand | Product Diastereomer | Yield (%) | dr | ee (%) |
| 1 | This compound-derived Phosphoramidite | cis-fused | 92 | >95:5 | 96 |
| 2 | (R,R)-Me-DuPhos monoxide | trans-fused | 85 | >95:5 | 92 |
Data synthesized from a study on diastereodivergent [4+2] annulations. The specific SPINOL-derived ligand and reaction conditions are detailed in the experimental protocol below.
Experimental Protocol: Synthesis of the cis-fused Product
To a solution of the 1,3-diene (0.2 mmol) and the 1-azadiene (0.1 mmol) in toluene (1.0 mL) was added Pd₂(dba)₃ (5 mol%) and the this compound-derived phosphoramidite ligand (10 mol%). The reaction mixture was stirred at 60 °C for 48 hours under an argon atmosphere. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the cis-fused product.
Dynamic Kinetic Resolution: Harnessing Reversibility for Enantiopurity
Dynamic Kinetic Resolution (DKR) is a powerful strategy that combines the principles of both kinetic and thermodynamic control to convert a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. This process relies on two key features:
-
Rapid Equilibration of Starting Material: The enantiomers of the starting material must be able to interconvert rapidly under the reaction conditions. This is a thermodynamically controlled process where the two enantiomers are in equilibrium.
-
Kinetically Controlled Reaction: A chiral catalyst selectively reacts with one of the enantiomers much faster than the other.
A classic example is the DKR of azlactones catalyzed by chiral Brønsted acids. While not directly using this compound, this system exemplifies the principles that can be applied to SPINOL-derived phosphoric acid catalysts.
In this process, the racemic azlactone undergoes rapid epimerization at the stereogenic center. A chiral phosphoric acid then catalyzes the ring-opening of one enantiomer with a nucleophile at a much higher rate than the other. Due to the rapid equilibration of the azlactone, the enantiomer that is consumed is constantly replenished, allowing for the conversion of the entire racemic mixture into a single enantiomer of the product.
Generalized Experimental Workflow for Dynamic Kinetic Resolution
A racemic azlactone (1.0 equiv.) and a nucleophile (e.g., an alcohol, 1.2 equiv.) are dissolved in a suitable solvent (e.g., toluene). A chiral phosphoric acid catalyst (e.g., a BINOL- or SPINOL-derived phosphoric acid, 1-5 mol%) is added. The reaction is stirred at a specific temperature (often optimized) until complete conversion of the starting material is observed by TLC or HPLC. The product is then isolated and its enantiomeric excess is determined by chiral HPLC.
Conclusion
The stereochemical outcome of asymmetric reactions catalyzed by this compound and its derivatives is predominantly governed by kinetic control. This is evident in diastereodivergent syntheses where the choice of ligand directs the reaction towards a specific diastereomer, and in dynamic kinetic resolutions where the rapid, catalyst-controlled reaction of one enantiomer of an equilibrating racemic mixture leads to a highly enantioenriched product. For researchers in drug development and chemical synthesis, a thorough understanding and manipulation of the kinetic parameters through the judicious choice of catalyst, ligands, and reaction conditions are essential for achieving the desired stereochemical purity in their target molecules. While thermodynamic control is less common in the pursuit of high enantioselectivity, its principles are fundamentally at play in processes like DKR that rely on the equilibration of starting materials.
A critical review of the advantages of the rigid SPINOL backbone over flexible biaryl ligands
For researchers, scientists, and professionals in drug development, the quest for highly efficient and selective chiral catalysts is paramount. In the realm of axially chiral ligands, the rigid 1,1'-spirobiindane-7,7'-diol (SPINOL) backbone is emerging as a superior alternative to its more flexible biaryl counterparts, such as 1,1'-bi-2-naphthol (BINOL). This guide provides a critical review of the advantages of the SPINOL framework, supported by experimental data, to inform the selection of optimal catalytic systems.
The enhanced performance of SPINOL-based catalysts can be attributed to the inherent rigidity of its spirocyclic core. This rigidity pre-organizes the catalytic environment, leading to a more defined and stable transition state during chemical reactions. This structural constraint often translates into higher enantioselectivity and catalytic activity compared to flexible biaryl ligands, where rotation around the C-C single bond connecting the aryl units can lead to multiple conformations and potentially less selective catalytic outcomes.
Structural Distinction: A Tale of Two Backbones
The fundamental difference between the SPINOL and flexible biaryl ligand backbones lies in their conformational freedom. The spirocyclic nature of SPINOL locks the two aromatic rings in a fixed orientation, resulting in a well-defined chiral pocket. In contrast, flexible biaryl ligands like BINOL possess a rotatable biaryl axis, allowing for a range of dihedral angles.
Figure 1. Structural comparison of the rigid SPINOL backbone versus a flexible biaryl backbone like BINOL.
Performance in Asymmetric Catalysis: A Quantitative Comparison
The advantages of the rigid SPINOL backbone are evident in various asymmetric transformations. A notable example is the enantioselective Friedel-Crafts reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. While direct side-by-side comparisons in a single publication are not abundant, a comprehensive review of the literature indicates the general superiority of SPINOL-derived catalysts in achieving high enantioselectivity.
For instance, in the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes catalyzed by chiral phosphoric acids, both SPINOL and BINOL-derived catalysts have been employed. Computational studies have suggested that SPINOL-derived N-triflylphosphoramides are more acidic than their BINOL counterparts, which can contribute to enhanced catalytic activity.[1] Furthermore, the well-defined chiral pocket of SPINOL-based catalysts often leads to superior enantioinduction.
To illustrate the performance difference, the following table summarizes representative data from different studies on the Friedel-Crafts reaction, highlighting the high enantioselectivities typically achieved with SPINOL-based catalysts.
| Catalyst Backbone | Reaction | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| SPINOL-PA | Friedel-Crafts | Indole | N-Boc-imine | up to 99 | up to 98 | [2] |
| BINOL-PA | Friedel-Crafts | Indole | Nitroalkene | up to 95 | up to 91 | [3] |
Table 1. Representative performance data of SPINOL- and BINOL-based phosphoric acid (PA) catalysts in the asymmetric Friedel-Crafts reaction. Note: Conditions and specific substrates may vary between studies.
Experimental Protocols: A Guide to Synthesis and Catalysis
The synthesis of SPINOL-derived phosphoric acids and their application in asymmetric catalysis follow well-established procedures.
General Procedure for the Synthesis of (S)-SPINOL-Derived Phosphoric Acid:
(S)-1,1'-Spirobiindane-7,7'-diol (this compound) is first reacted with phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane at 0 °C. The resulting phosphorochloridate is then hydrolyzed with water to afford the corresponding phosphoric acid. The product is typically purified by column chromatography.
General Procedure for the Asymmetric Friedel-Crafts Reaction of Indoles with N-Boc-imines Catalyzed by this compound-Phosphoric Acid:
To a solution of the this compound-derived phosphoric acid catalyst (5-10 mol%) in an anhydrous solvent (e.g., toluene or dichloromethane) at a specified temperature (e.g., -20 °C to room temperature), the indole substrate is added. The N-Boc-imine is then added dropwise, and the reaction mixture is stirred until completion (monitored by TLC). The product is isolated and purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[2]
A Logical Workflow for Catalyst Comparison
The objective comparison of different catalyst backbones requires a systematic experimental workflow. The following diagram illustrates a logical approach to evaluating the performance of SPINOL-based versus flexible biaryl-based catalysts.
Figure 2. A logical workflow for the comparative evaluation of catalyst performance.
Conclusion
The rigid SPINOL backbone offers significant advantages over flexible biaryl ligands in asymmetric catalysis. Its constrained conformation leads to a more organized transition state, often resulting in superior enantioselectivity and catalytic activity. For researchers in drug development and fine chemical synthesis, the selection of SPINOL-based catalysts can be a strategic choice to achieve higher efficiency and selectivity in the synthesis of chiral molecules. The continued exploration and development of novel SPINOL-derived catalysts hold great promise for advancing the field of asymmetric synthesis.
References
Safety Operating Guide
Proper Disposal of (S)-Spinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of (S)-Spinol, also known as (S)-1,1'-spirobiindane-7,7'-diol, a chiral diol commonly used in asymmetric synthesis.
Safety and Hazard Profile of this compound
This compound is a solid organic compound that requires careful handling due to its potential health hazards. Understanding its properties is the first step toward safe disposal.
| Property | Data |
| Chemical Name | (S)-1,1'-spirobiindane-7,7'-diol |
| CAS Number | 223259-63-0 |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| Physical Form | Solid |
| Melting Point | 155-156 °C |
| Boiling Point | 433.0 ± 45.0 °C at 760 mmHg |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P280, P302+P352 |
Hazard Statements Decoded:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers. This procedure is designed to comply with general laboratory hazardous waste guidelines.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE.
-
Mandatory:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
-
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other incompatible waste streams.
3. Handling Solid this compound Waste:
-
If disposing of unused or expired solid this compound, transfer it carefully into the designated hazardous waste container.
-
Avoid generating dust. If the material is a fine powder, conduct the transfer in a fume hood.[1]
4. Handling Contaminated Materials:
-
Any materials such as weighing paper, gloves, or pipette tips that have come into contact with this compound should be placed in the designated solid hazardous waste container.
-
For solutions containing this compound, collect them in a designated liquid hazardous waste container. Do not dispose of them down the drain.
5. Empty Container Disposal:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2][3]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses should also be collected as hazardous waste.
-
After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original label.[2][4] The clean, dry, and unlabeled container can then be disposed of in the regular laboratory glass or plastic recycling, as appropriate.[2][4]
6. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
The container must be kept closed at all times, except when adding waste.[1][4]
7. Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound waste through regular trash or by pouring it down the drain.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling of (S)-Spinol for Laboratory Professionals
(S)-Spinol ((S)-7,7'-Dihydroxy-1,1'-spirobiindane) is a chiral organic compound utilized in asymmetric synthesis. Due to its hazardous properties, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal of this compound.
Hazard Summary and Personal Protective Equipment
This compound is classified as a hazardous substance. Based on available safety data, it is toxic if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory.
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves. The specific glove material and thickness should be selected based on the solvent used and the duration of handling. Regular inspection for signs of degradation or perforation is crucial. |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield | Use eye protection to safeguard against splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat; Chemical-resistant apron and sleeves | A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron and sleeves are recommended. |
| Respiratory Protection | NIOSH-approved respirator | Use only outdoors or in a well-ventilated area. If engineering controls (e.g., fume hood) are not sufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Contaminated work clothing should not be allowed out of the workplace.
-
Store in a well-ventilated place. Keep the container tightly closed.
-
The product is chemically stable under standard ambient conditions (room temperature).
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the full PPE ensemble described above, contain the spill. For solid this compound, carefully sweep or vacuum the material, avoiding dust generation. For solutions, absorb the spill with an inert material (e.g., sand, vermiculite). Collect all waste in a labeled, sealed container for proper disposal.
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed as part of a formal hazard assessment for any procedure involving this compound. These protocols should incorporate the specific safety measures outlined in this document and the relevant Safety Data Sheet.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
